molecular formula C15H20O4 B15590481 2-Hydroxyeupatolide

2-Hydroxyeupatolide

Cat. No.: B15590481
M. Wt: 264.32 g/mol
InChI Key: FGJATCOCAOQTBA-XGKNDIOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyeupatolide is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,4R,6E,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11?,12-,13-,14-/m1/s1

InChI Key

FGJATCOCAOQTBA-XGKNDIOQSA-N

Origin of Product

United States

Foundational & Exploratory

2-Hydroxyeupatolide: A Technical Guide to Its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its natural sources, distribution within plant species, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified as a constituent of various plant species, primarily within the Eupatorium genus of the Asteraceae family. The concentration and presence of this compound can vary depending on the specific species, geographical location, and the part of the plant being analyzed.

Key Plant Sources

The primary documented natural sources of this compound are:

  • Eupatorium lindleyanum : This species is a significant source of this compound, where it is found alongside a variety of other sesquiterpene lactones.[1][2] Phytochemical studies have confirmed the presence of 2α-hydroxyeupatolide in this plant.[1][2]

  • Eupatorium chinense : Research has also led to the isolation of 2α-hydroxyeupatolide from the whole plant of Eupatorium chinense.[3]

  • Eupatorium heterophyllum : While direct isolation of this compound is not specified, studies on this species have identified related sesquiterpene lactones, including 2α-hydroxyeupatolide-8-O-angelate, suggesting the potential for this compound to be present as well.[4][5]

Recent comparative studies on Eupatorium lindleyanum have indicated that the flowers tend to have higher concentrations of sesquiterpene lactones compared to the leaves and stems.[6][7] This suggests that for targeted isolation of this compound, the flowering parts of the plant may be the most promising material.

Quantitative Data

While several studies have qualitatively identified this compound in various Eupatorium species, specific quantitative data on its yield remains limited in publicly available literature. The focus of many phytochemical studies has been on the isolation and structural elucidation of a broad range of compounds. However, based on preparative isolation studies of other major sesquiterpene lactones from Eupatorium lindleyanum, it is evident that the yields of individual compounds are often in the milligram range from a kilogram of dried plant material.

For context, a study on the preparative isolation of other sesquiterpene lactones from E. lindleyanum reported the following yields from 10 kg of dried aerial parts, which yielded a 68.21 g n-butanol fraction. From 540 mg of this fraction, the following were isolated:

  • Eupalinolide A: 17.9 mg

  • Eupalinolide B: 19.3 mg

  • 3β-acetoxy-8β-(4′-hydroxytigloyloxy)-14-hydroxycostunolide: 10.8 mg

This data suggests that the yield of individual sesquiterpene lactones is relatively low. Researchers aiming to isolate this compound should anticipate similar yields and plan their extraction and purification strategies accordingly.

Experimental Protocols

The following section outlines a general methodology for the extraction and isolation of this compound from plant material, based on established protocols for sesquiterpene lactones from Eupatorium species.

Plant Material Collection and Preparation
  • Collection: The aerial parts (flowers, leaves, and stems) of the source plant (e.g., Eupatorium lindleyanum) should be collected, preferably during the flowering season.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is typically extracted with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for the initial extraction of a broad range of secondary metabolites, including sesquiterpene lactones.[4] The extraction is usually performed at room temperature over several days or using techniques like Soxhlet extraction for a more exhaustive process.

  • Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is often suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification

A combination of chromatographic techniques is employed for the isolation of individual compounds from the enriched fractions.

  • Column Chromatography: The fraction containing the target compound is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another effective technique for the preparative separation of sesquiterpene lactones from Eupatorium species.

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry of the molecule.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound.

Isolation_Workflow Plant Dried & Powdered Plant Material (e.g., Eupatorium lindleyanum) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., EtOAc, n-BuOH) Crude_Extract->Fractionation Enriched_Fraction Enriched Sesquiterpene Lactone Fraction Fractionation->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

General workflow for the isolation of this compound.

This comprehensive guide provides a foundational understanding of this compound, its natural origins, and the methodologies for its isolation. As research in this area continues, it is anticipated that more quantitative data and refined isolation protocols will become available.

References

An In-depth Technical Guide to the Biosynthetic Pathway of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone, belongs to a class of natural products known for their diverse biological activities, including potential anticancer properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the elucidation of the this compound biosynthetic pathway, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and associated workflows. While significant progress has been made in elucidating the pathway to its precursor, eupatolide (B211558), the final hydroxylation step to this compound remains to be fully characterized.

Core Biosynthetic Pathway to Eupatolide

The biosynthesis of eupatolide, a key intermediate, originates from the general isoprenoid pathway, starting with farnesyl diphosphate (B83284) (FPP). The pathway involves a series of enzymatic reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs).

Step 1: Cyclization of Farnesyl Diphosphate (FPP) to (+)-Germacrene A

The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the acyclic precursor FPP to form the sesquiterpene scaffold. In this pathway, (+)-Germacrene A Synthase (GAS), a type of sesquiterpene synthase, catalyzes the conversion of FPP to (+)-germacrene A.[1] This enzyme belongs to the family of lyases.

Step 2: Oxidation of (+)-Germacrene A to Germacrene A Acid (GAA)

Following the formation of the germacrene A scaffold, a series of oxidation reactions occur. Germacrene A Oxidase (GAO), a cytochrome P450 enzyme, catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, yielding Germacrene A Acid (GAA).[2]

Step 3: Hydroxylation of Germacrene A Acid

The pathway then diverges, with different hydroxylations of GAA leading to various sesquiterpene lactone backbones. For the eupatolide branch, Helianthus annuus GAA 8β-hydroxylase (HaG8H), another cytochrome P450 enzyme (CYP71BL1), stereospecifically hydroxylates GAA at the C8 position to produce 8β-hydroxy-germacrene A acid.[3]

Step 4: Lactonization to form Eupatolide

The final step in eupatolide biosynthesis involves the formation of the characteristic lactone ring. The enzyme Helianthus annuus Eupatolide Synthase (HaES), identified as CYP71DD6, catalyzes the 6,7-trans lactonization of 8β-hydroxy-GAA to yield eupatolide.[3]

Hypothesized Final Step: 2-Hydroxylation of Eupatolide

The conversion of eupatolide to this compound involves the introduction of a hydroxyl group at the C2 position of the eupatolide molecule. While this compound has been isolated from plant sources like Eupatorium species, the specific enzyme catalyzing this reaction has not yet been experimentally characterized. Based on the known biochemistry of sesquiterpene lactone modifications, it is highly probable that this reaction is catalyzed by a cytochrome P450 monooxygenase. This hypothetical "Eupatolide 2-hydroxylase" would likely belong to the CYP71 clan, which is known for its role in the diversification of terpenoids.[4] Further research, such as transcriptome analysis of this compound-producing plants and subsequent heterologous expression and characterization of candidate P450s, is required to identify and characterize this enzyme.

Data Presentation

Table 1: Kinetic Parameters of Germacrene A Synthases (GAS)
EnzymeSource OrganismKm (µM) for FPPkcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
CiGASloCichorium intybus6.9--[5]
BsGAS1Barnadesia spinosa---[1]
BsGAS2Barnadesia spinosa---[1]
LsGAS2Lactuca sativa--High[1]
AaGASArtemisia annua--Comparable to BsGAS1/2[1]

Note: Specific kcat and catalytic efficiency values were not provided in the source for all enzymes.

Experimental Protocols

Heterologous Expression of Cytochrome P450 Enzymes in Yeast (Saccharomyces cerevisiae)

This protocol is a general workflow for the functional characterization of P450 enzymes involved in the this compound pathway.

a. Vector Construction:

  • The open reading frame (ORF) of the candidate P450 gene (e.g., HaES/CYP71DD6 or a putative eupatolide 2-hydroxylase) is amplified by PCR.

  • The PCR product is cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).

b. Yeast Transformation:

  • The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

  • Transformed cells are selected on appropriate synthetic defined medium lacking uracil.

c. Protein Expression:

  • A single colony of transformed yeast is used to inoculate a pre-culture in selective medium containing glucose.

  • The pre-culture is then used to inoculate a larger volume of selective medium containing galactose to induce protein expression.

  • The culture is incubated at 30°C with shaking for 48-72 hours.

d. Microsome Isolation:

  • Yeast cells are harvested by centrifugation.

  • The cell pellet is washed and resuspended in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

  • Cells are disrupted using glass beads or a French press.

  • The cell lysate is centrifuged at low speed to remove cell debris.

  • The supernatant is then ultracentrifuged to pellet the microsomal fraction.

  • The microsomal pellet is resuspended in a storage buffer and stored at -80°C.

In Vitro Enzyme Assay for P450-mediated Hydroxylation

This protocol can be adapted to test the activity of a putative eupatolide 2-hydroxylase.

a. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Microsomal fraction containing the recombinant P450 enzyme.

    • NADPH-cytochrome P450 reductase (if not co-expressed in yeast).

    • Substrate (e.g., eupatolide).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

b. Reaction Incubation:

  • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

c. Product Extraction and Analysis:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase and evaporate the solvent.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Analysis of Sesquiterpene Lactones by HPLC

This protocol provides a general framework for the quantitative analysis of eupatolide and this compound.

a. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for sesquiterpene lactones (e.g., 210-220 nm).

b. Sample Preparation:

  • Plant material is dried and ground to a fine powder.

  • The powder is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or maceration.

  • The extract is filtered and the solvent is evaporated.

  • The residue is redissolved in the initial mobile phase for HPLC analysis.

c. Quantification:

  • A calibration curve is generated using a standard of the pure compound (eupatolide or this compound).

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

This compound Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAA Germacrene A Acid (GAA) GermacreneA->GAA Germacrene A Oxidase (GAO) (CYP) HydroxyGAA 8β-hydroxy-GAA GAA->HydroxyGAA GAA 8β-hydroxylase (HaG8H) (CYP71BL1) Eupatolide Eupatolide HydroxyGAA->Eupatolide Eupatolide Synthase (HaES) (CYP71DD6) HydroxyEupatolide This compound Eupatolide->HydroxyEupatolide Eupatolide 2-hydroxylase (Hypothetical CYP)

Caption: Biosynthetic pathway of this compound from FPP.

P450 Catalytic Cycle Resting P450-Fe³⁺ SubstrateBound P450-Fe³⁺ (Substrate) Resting->SubstrateBound Substrate binding Reduced1 P450-Fe²⁺ (Substrate) SubstrateBound->Reduced1 e⁻ (from CPR) OxygenBound P450-Fe²⁺-O₂ (Substrate) Reduced1->OxygenBound O₂ Reduced2 P450-Fe³⁺-O₂²⁻ (Substrate) OxygenBound->Reduced2 e⁻ (from CPR) Protonated1 P450-Fe³⁺-OOH (Substrate) Reduced2->Protonated1 H⁺ CompoundI Compound I [P450-Fe⁴⁺=O]⁺ (Substrate) Protonated1->CompoundI H⁺, -H₂O Hydroxylated P450-Fe³⁺ (Product) CompoundI->Hydroxylated Substrate hydroxylation Hydroxylated->Resting Product release

Caption: Generalized catalytic cycle of cytochrome P450 enzymes.

Experimental Workflow cluster_Bioinformatics Bioinformatics cluster_MolecularBiology Molecular Biology cluster_Biochemistry Biochemistry cluster_AnalyticalChemistry Analytical Chemistry GeneMining Candidate Gene Mining (Transcriptome Analysis) Cloning Gene Cloning GeneMining->Cloning Vector Vector Construction Cloning->Vector Transformation Yeast Transformation Vector->Transformation Expression Protein Expression Transformation->Expression Microsome Microsome Isolation Expression->Microsome Assay Enzyme Assay Microsome->Assay Analysis Product Analysis (HPLC, GC-MS) Assay->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for P450 enzyme characterization.

Conclusion and Future Directions

The biosynthetic pathway to eupatolide is well on its way to being fully elucidated, with the key enzymes responsible for its formation from FPP having been identified and characterized. However, the final step in the biosynthesis of this compound, the 2-hydroxylation of eupatolide, remains an important missing piece of the puzzle. Future research should focus on the identification and characterization of the putative "eupatolide 2-hydroxylase," likely a cytochrome P450 enzyme. This will involve transcriptomic analysis of this compound-producing plant species to identify candidate P450s, followed by their heterologous expression and functional characterization using eupatolide as a substrate. The successful elucidation of this final step will not only complete our understanding of this important biosynthetic pathway but also provide the necessary enzymatic tools for the microbial production of this compound, paving the way for its further investigation and potential development as a therapeutic agent.

References

An In-Depth Technical Guide to 2-Hydroxyeupatolide: Chemical, Physical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Eupatorium genus, which have a long history in traditional medicine, this compound has emerged as a compound of significant interest for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological activities with a focus on its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, with the IUPAC name 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one, is a structurally complex molecule. A summary of its key chemical and physical properties is presented below.[1] While experimental data for some properties are limited in publicly accessible databases, computed values provide valuable estimates.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄--INVALID-LINK--[1]
Molecular Weight 264.32 g/mol --INVALID-LINK--[1]
CAS Number 72229-33-5--INVALID-LINK--[1]
IUPAC Name 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one--INVALID-LINK--[1]
Computed XLogP3 0.7--INVALID-LINK--[1]
Computed Topological Polar Surface Area 66.8 Ų--INVALID-LINK--[1]
Computed Hydrogen Bond Donor Count 2--INVALID-LINK--
Computed Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Computed Rotatable Bond Count 1--INVALID-LINK--

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and potential anticancer properties. Its primary mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cell survival.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Research has demonstrated that this compound attenuates inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory cascade.

The anti-inflammatory effects of this compound are achieved through the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: this compound has been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][4][5]

  • Reduction of Pro-inflammatory Cytokines: The compound effectively reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][4][5]

  • Inhibition of NF-κB Translocation: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[2][4][5] By preventing p65 from moving into the nucleus, it blocks the transcription of NF-κB target genes, thereby downregulating the inflammatory response.

NF_kB_Inhibition_by_2_Hydroxyeupatolide cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Hydroxyeupatolide This compound Hydroxyeupatolide->IkB Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription Apoptosis_Induction Hydroxyeupatolide This compound Mitochondria Mitochondria Hydroxyeupatolide->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Isolation_Workflow Plant Dried Eupatorium chinense Extraction Extraction with Ethanol Plant->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Partition with Ethyl Acetate and Water Concentration->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Ethyl Acetate Fraction HPLC Preparative HPLC ColumnChrom->HPLC Compound Pure this compound HPLC->Compound

References

2-Hydroxyeupatolide: A Sesquiterpene Lactone at the Forefront of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyeupatolide, a sesquiterpene lactone predominantly found in the plant genus Eupatorium, represents a significant component of the plant's chemical arsenal (B13267) against a variety of biological threats.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its biological activities against herbivores and pathogens. This document synthesizes available research to present quantitative data on related compounds, detailed experimental protocols for bioassays and analysis, and visual representations of the underlying biochemical and signaling networks. The information contained herein is intended to serve as a valuable resource for researchers in the fields of plant science, chemical ecology, and natural product-based drug discovery.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid lactone characterized by a germacrane (B1241064) skeleton. Its chemical formula is C15H20O4.[6] Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including insecticidal, antifungal, and anti-inflammatory properties.[1][2][7][8] These compounds are particularly abundant in the Asteraceae family, to which the genus Eupatorium belongs. The presence of the α-methylene-γ-lactone group is a common feature of many bioactive sesquiterpene lactones and is often associated with their biological activity.[9]

Chemical Structure and Properties

The precise structure of this compound has been elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • 1D and 2D NMR Spectroscopy: 1H and 13C NMR are instrumental in determining the carbon skeleton and the position of functional groups.[10][11][12][13] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular weight of the compound.[14]

Biosynthesis of this compound

The biosynthesis of sesquiterpene lactones like this compound originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the core sesquiterpene skeleton proceeds through the following key steps:

  • Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Sesquiterpene Synthase Activity: FPP is then cyclized by a specific sesquiterpene synthase to form the characteristic germacrene A skeleton.

  • Cytochrome P450-mediated Oxidations: A series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases, hydroxylate the germacrene A backbone.

  • Lactonization: The final step involves the formation of the γ-lactone ring, a hallmark of sesquiterpene lactones.

The hydroxylation at the C2 position to yield this compound is likely catalyzed by a specific hydroxylase, though the precise enzyme has yet to be characterized.

Role in Plant Defense: Biological Activity

This compound, as a member of the sesquiterpene lactone class, is presumed to play a significant role in defending Eupatorium species against herbivores and microbial pathogens.[1][2][3]

Activity Against Herbivores

Table 1: Antifeedant Activity of a Sesquiterpene Lactone Against Spodoptera littoralis

CompoundConcentration (µ g/insect )Biomass Gain (% of Control)Consumption (% of Control)
3α-hydroxypelenolide2050%60%

Data extrapolated from a study on a related sesquiterpene lactone to illustrate potential activity.[16]

The proposed mechanism of action for the insecticidal properties of some natural products involves the disruption of nerve function or inhibition of essential enzymes. For instance, some insecticides act on sodium channels in neuronal membranes or inhibit acetylcholinesterase.[3][17][18]

Activity Against Pathogens

Many sesquiterpene lactones exhibit significant antifungal activity.[2] They can inhibit the growth of various fungal pathogens by disrupting cell membrane integrity or interfering with essential cellular processes.[17][19][20]

Table 2: Example Antifungal Activity of a Natural Compound Against Candida albicans

CompoundMIC50 (µg/mL)IC50 (µg/mL)
Compound 106.42.3

MIC50 (Minimum Inhibitory Concentration for 50% of isolates) and IC50 (half maximal inhibitory concentration) values for a different natural product are presented to exemplify the type of quantitative data.[6][11][21][22][23][24]

The antifungal mechanism of some compounds involves the inhibition of enzymes crucial for cell wall biosynthesis or the disruption of the plasma membrane's electrochemical potential.[17][25]

Regulation of this compound Production: Signaling Pathways

The biosynthesis of plant secondary metabolites, including sesquiterpene lactones, is tightly regulated by a complex network of signaling pathways. The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in orchestrating plant defense responses.[26][27][28][29][30]

The Jasmonic Acid (JA) Pathway

Herbivore attack and tissue wounding trigger the biosynthesis of jasmonic acid. The JA signaling cascade is a primary regulator of the production of anti-herbivore compounds, including terpenoids.[5][23][31]

The JA signaling pathway can be summarized as follows:

  • JA-Ile Synthesis: Upon herbivore attack, JA is synthesized and conjugated to the amino acid isoleucine to form the bioactive molecule, jasmonoyl-isoleucine (JA-Ile).

  • COI1-JAZ Co-receptor Complex: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

  • JAZ Degradation: The formation of the COI1-JA-Ile-JAZ complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those encoding enzymes involved in sesquiterpene lactone biosynthesis.

Jasmonic Acid Signaling Pathway herbivore Herbivore Attack ja_synthesis JA Biosynthesis herbivore->ja_synthesis ja_ile JA-Ile (Active Hormone) ja_synthesis->ja_ile coi1 COI1 (Receptor) ja_ile->coi1 binds to jaz JAZ (Repressor) coi1->jaz targets proteasome 26S Proteasome coi1->proteasome recruits myc2 MYC2 (Transcription Factor) jaz->myc2 represses stl_genes Sesquiterpene Lactone Biosynthesis Genes myc2->stl_genes activates proteasome->jaz degrades defense Plant Defense stl_genes->defense

Jasmonic acid signaling pathway leading to plant defense.
The Salicylic Acid (SA) Pathway

The salicylic acid pathway is primarily activated in response to biotrophic pathogens. While its main role is in activating pathogenesis-related (PR) proteins, there is evidence of crosstalk between the SA and JA pathways, which can be either synergistic or antagonistic depending on the specific context. In some cases, SA has been shown to influence the production of terpenoids.[14][21][32][33][34][35][36][37]

The SA signaling pathway involves:

  • SA Biosynthesis: Upon pathogen recognition, SA is synthesized primarily via the isochorismate pathway.

  • NPR1 Activation: SA accumulation leads to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).

  • Gene Expression: Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes.

Salicylic Acid Signaling Pathway pathogen Pathogen Attack sa_synthesis SA Biosynthesis pathogen->sa_synthesis sa Salicylic Acid sa_synthesis->sa npr1 NPR1 (Regulator) sa->npr1 activates tga TGA (Transcription Factors) npr1->tga interacts with pr_genes Pathogenesis-Related (PR) Genes tga->pr_genes activates defense Systemic Acquired Resistance pr_genes->defense

Salicylic acid signaling pathway in plant immunity.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of sesquiterpene lactones from Eupatorium species is as follows:

  • Plant Material Preparation: Air-dried and powdered aerial parts of the Eupatorium plant are used for extraction.

  • Solvent Extraction: The plant material is exhaustively extracted with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the compounds based on their polarity. Sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fractions.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[38][39]

Extraction and Isolation Workflow plant_material Dried Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure This compound hplc->pure_compound

Workflow for the extraction and isolation of this compound.
Insect Antifeedant Bioassay

A choice feeding assay can be used to evaluate the antifeedant properties of this compound against a generalist herbivore like Spodoptera littoralis.

  • Insect Rearing: Larvae of S. littoralis are reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Preparation of Test Discs: Leaf discs of a suitable host plant (e.g., cabbage) are treated with a solution of this compound in a suitable solvent (e.g., acetone) at various concentrations. Control discs are treated with the solvent alone.

  • Choice Test: In a petri dish, a single pre-weighed larva is presented with a treated disc and a control disc.

  • Data Collection: After a set period (e.g., 24 hours), the area of each disc consumed is measured. The antifeedant index is calculated.

  • No-Choice Test: To assess toxicity, larvae are fed exclusively on treated or control diets, and their weight gain and mortality are monitored over several days.[7][16][18][40][41]

Antifungal Bioassay

The antifungal activity of this compound can be determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Fungal Culture: The target fungal pathogen is grown in a suitable liquid medium.

  • Preparation of Microtiter Plate: A 96-well microtiter plate is prepared with serial dilutions of this compound in the growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.

  • Incubation: The plate is incubated under conditions suitable for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC50 can be determined by measuring the optical density of the wells and calculating the concentration that inhibits 50% of the growth compared to the control.[21][22][24]

HPLC Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for quantifying this compound in plant extracts.[22][38][39]

  • Sample Preparation: A known amount of dried plant material is extracted with a suitable solvent, and the extract is filtered.

  • Chromatographic Conditions: A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water (often acidified with formic or phosphoric acid) and acetonitrile (B52724) or methanol.

  • Detection: The eluent is monitored with a UV detector at a wavelength where this compound shows maximum absorbance.

  • Quantification: A calibration curve is generated using a pure standard of this compound at known concentrations. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This compound, a sesquiterpene lactone from Eupatorium species, is a promising candidate for a natural plant defense compound. While its biological activities are inferred from studies on related compounds, further research is needed to quantify its specific insecticidal and antifungal properties. Elucidating the precise enzymes involved in its biosynthesis and understanding the specific regulatory mechanisms by which jasmonic acid and salicylic acid control its production will provide a more complete picture of its role in plant chemical ecology. Furthermore, detailed investigations into its mechanism of action could pave the way for its development as a novel biopesticide or as a lead compound for new pharmaceuticals. This guide provides a foundational framework for researchers to build upon in their exploration of this fascinating natural product.

References

Preliminary Biological Screening of 2-Hydroxyeupatolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyeupatolide, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a specific focus on its anti-inflammatory, anticancer, and antioxidant activities. Detailed experimental protocols for key in vitro assays are presented, alongside a summary of available quantitative data to facilitate further research and development. This document aims to serve as a foundational resource for professionals engaged in natural product drug discovery and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound is a promising bioactive compound that has demonstrated a range of biological activities in preliminary studies. This guide delves into the scientific evidence supporting its potential as an anti-inflammatory, anticancer, and antioxidant agent, providing the necessary technical details for researchers to replicate and expand upon these findings.

Biological Activities and Data Presentation

The biological activities of this compound have been investigated through various in vitro assays. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

Key Findings:

  • This compound suppresses the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells in a concentration-dependent manner.[1]

  • It inhibits the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of the NF-κB pathway.[1]

  • The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells.[1]

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantEffectQuantitative DataReference
Nitric Oxide (NO) ProductionRAW 264.7LPSInhibition of NO productionConcentration-dependent[1]
NF-κB ActivationRAW 264.7LPSInhibition of NF-κB p65 nuclear translocation-[1]
Cytokine Production (TNF-α, IL-1β, IL-6)RAW 264.7LPSReduced mRNA and protein levelsConcentration-dependent[1]
Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines are a subject of ongoing research. Preliminary screenings utilize assays such as the MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

(Quantitative data for the anticancer activity of this compound is not yet available in the public domain. The table below is a template for presenting such data once it becomes available.)

Table 2: Anticancer Activity of this compound (Template)

Cell LineCancer TypeAssayIC50 (µM)Reference
e.g., MCF-7Breast CancerMTT--
e.g., A549Lung CancerMTT--
e.g., HeLaCervical CancerMTT--
Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals, a property often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

(Specific quantitative data for the antioxidant activity of this compound is not yet available in the public domain. The table below is a template for presenting such data once it becomes available.)

Table 3: Antioxidant Activity of this compound (Template)

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryIC50 (µg/mL) or % Inhibition-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for obtaining reproducible results.

Cell Culture
  • Cell Line: RAW 264.7 (murine macrophage cell line) is commonly used for anti-inflammatory studies.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add this compound incubation1->add_compound incubation2 Incubate (24-72h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance

MTT Assay Experimental Workflow
Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable product of NO.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_reaction Griess Reaction cluster_analysis Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_dark Incubate in dark add_griess->incubate_dark read_absorbance Read absorbance at 540nm incubate_dark->read_absorbance calculate_nitrite Calculate nitrite concentration read_absorbance->calculate_nitrite DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Scavenging Reaction cluster_analysis Analysis prep_dpph Prepare 0.1mM DPPH solution mix_reagents Mix sample and DPPH prep_dpph->mix_reagents prep_sample Prepare sample dilutions prep_sample->mix_reagents incubate_dark Incubate in dark (30 min) mix_reagents->incubate_dark read_absorbance Read absorbance at 517nm incubate_dark->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition

References

In Silico Prediction of 2-Hydroxyeupatolide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyeupatolide, a sesquiterpene lactone primarily found in the genus Eupatorium, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the known bioactivity of this compound, focusing on its mechanism of action related to the inhibition of the NF-κB signaling pathway. While specific in silico predictive studies on this compound are not yet prevalent in public-domain literature, this document outlines a detailed, proposed workflow for the computational prediction of its bioactivity. This guide summarizes key experimental data, provides detailed experimental protocols for the cited in vitro studies, and presents visual diagrams of the relevant signaling pathway and a proposed in silico research framework to facilitate future drug discovery and development efforts.

Introduction to this compound

This compound (2-HE) is a naturally occurring sesquiterpene lactone that has been identified as a bioactive component in various plant species of the Eupatorium genus, which have a history of use in traditional medicine.[1][2] Pre-clinical studies have highlighted its potential as an anti-inflammatory agent. The primary mechanism underlying this activity has been identified as the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] This guide will delve into the specifics of this bioactivity and propose a computational framework to further elucidate and predict its therapeutic potential.

Known Bioactivity of this compound

The principal reported bioactivity of this compound is its anti-inflammatory effect, which has been demonstrated in both in vivo and in vitro models.

Anti-inflammatory Effects

Studies have shown that 2-HE can effectively suppress inflammatory responses. In lipopolysaccharide (LPS)-challenged mouse models, 2-HE treatment led to a significant reduction in lung inflammation, including decreased hyperemia, edema, and inflammatory cell infiltration.[1][2] Furthermore, it inhibited the serum levels of key pro-inflammatory cytokines.[1][2]

In vitro experiments using LPS-treated RAW 264.7 macrophage cells have corroborated these findings, showing that 2-HE inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines at both the mRNA and protein levels in a concentration-dependent manner.[1][2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the NF-κB signaling pathway.[1][2] Specifically, 2-HE has been shown to suppress the nuclear translocation of the NF-κB p65 subunit.[1][2] By preventing the translocation of p65 to the nucleus, 2-HE inhibits the transcription of NF-κB target genes, which include several pro-inflammatory cytokines.

Quantitative Data Summary

While specific IC50 values for direct target inhibition by this compound are not extensively reported in the primary literature, the following tables summarize the concentration-dependent effects observed in key in vitro studies.

Cell Line Stimulant Biomarker 2-HE Concentration (µM) Observed Effect Reference
RAW 264.7LPSNitric Oxide (NO)10, 25, 50Concentration-dependent inhibition of NO production[1][2]
RAW 264.7LPSTNF-α (mRNA & Protein)10, 25, 50Concentration-dependent inhibition of TNF-α expression and production[1][2]
RAW 264.7LPSIL-1β (mRNA & Protein)10, 25, 50Concentration-dependent inhibition of IL-1β expression and production[1][2]
RAW 264.7LPSIL-6 (mRNA & Protein)10, 25, 50Concentration-dependent inhibition of IL-6 expression and production[1][2]
RAW 264.7LPSNF-κB p65 Nuclear Translocation10, 25, 50Concentration-dependent inhibition of p65 nuclear translocation[1]

Experimental Protocols

This section provides a detailed methodology for the key in vitro experiments cited in this guide, based on established protocols.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is refreshed every 2-3 days.

  • Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis) at a density that allows for adherence and growth to a desired confluency (typically 70-80%) overnight.

  • LPS Stimulation: To induce an inflammatory response, the culture medium is replaced with fresh medium containing lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Cells are then incubated for a specified period (e.g., 24 hours) to stimulate the production of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production
  • Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure: An equal volume of culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Quantification: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Sample Collection: Cell culture supernatants are collected after treatment with 2-HE and/or LPS.

  • ELISA Protocol: The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
  • Cell Preparation: RAW 264.7 cells are grown on glass coverslips and treated with 2-HE prior to stimulation with LPS.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).

  • Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of p65 is visualized using a fluorescence microscope.

In Silico Prediction Workflow for this compound Bioactivity

While specific in silico studies on this compound are limited, the following workflow is proposed as a robust framework for predicting its bioactivity and identifying potential molecular targets.

In_Silico_Workflow cluster_0 1. Target Identification & Validation cluster_1 2. Molecular Modeling & Simulation cluster_2 3. QSAR & Machine Learning cluster_3 4. ADMET Prediction Target_Identification Literature Mining & Database Search (e.g., ChEMBL, TargetNet) Target_Validation Pathway Analysis & Gene Ontology (e.g., KEGG, GO) Target_Identification->Target_Validation Protein_Preparation Target Protein Structure Preparation (e.g., PDB) Target_Validation->Protein_Preparation Ligand_Preparation This compound 3D Structure Generation & Optimization Molecular_Docking Predict Binding Affinity & Pose (e.g., AutoDock, Glide) Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking MD_Simulation Assess Complex Stability & Dynamics (e.g., GROMACS, AMBER) Molecular_Docking->MD_Simulation Model_Building Develop QSAR/ML Models (e.g., Random Forest, SVM) MD_Simulation->Model_Building Dataset_Curation Collect Bioactivity Data for Structurally Similar Compounds Descriptor_Calculation Calculate Molecular Descriptors Dataset_Curation->Descriptor_Calculation Descriptor_Calculation->Model_Building Model_Validation Internal & External Validation Model_Building->Model_Validation ADMET_Prediction Predict Physicochemical Properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (e.g., SwissADME, ProTox-II) Model_Validation->ADMET_Prediction

Caption: Proposed in silico workflow for predicting the bioactivity of this compound.

Signaling Pathway Diagram

The following diagram illustrates the NF-κB signaling pathway and the inhibitory action of this compound.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB Complex (p65/p50/IκB) p65 p65 p65_p50_translocation p65->p65_p50_translocation p50 p50 p50->p65_p50_translocation Hydroxyeupatolide This compound Hydroxyeupatolide->p65_p50_translocation Inhibits p65_nuc p65 DNA DNA p65_nuc->DNA Binds to p50_nuc p50 p50_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription p65_p50_translocation->p65_nuc Nuclear Translocation p65_p50_translocation->p50_nuc Nuclear Translocation

Caption: The NF-κB signaling pathway and the inhibitory effect of this compound.

Conclusion

This compound presents a promising natural compound with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While current research provides a solid foundation for its bioactivity, the application of in silico predictive models offers a powerful avenue to accelerate further research and development. The proposed computational workflow, encompassing target identification, molecular modeling, QSAR analysis, and ADMET prediction, provides a comprehensive strategy for elucidating the full therapeutic potential of this compound and its derivatives. This integrated approach of experimental data and computational prediction will be instrumental in advancing this compound from a promising lead to a potential therapeutic agent.

References

An In-Depth Technical Guide to 2-Hydroxyeupatolide: CAS Number, Chemical Structure, and Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyeupatolide, a sesquiterpene lactone with significant anti-inflammatory properties. The document details its chemical identity, including its CAS number and structure, and delves into its mechanism of action, focusing on the inhibition of the NF-κB signaling pathway. Quantitative data from key experiments are presented in tabular format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Additionally, a visual representation of the affected signaling pathway is included to facilitate a deeper understanding of its molecular interactions.

Chemical Identity

  • Compound Name: this compound

  • CAS Number: 72229-33-5[1]

  • Molecular Formula: C₁₅H₂₀O₄[1]

  • Molecular Weight: 264.32 g/mol [1]

  • IUPAC Name: 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one[1]

Chemical Structure:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. [2]

Nitric Oxide (NO) Determination (Griess Assay)
  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is used to measure the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production.

  • Procedure: An equal volume of the culture supernatant is mixed with the Griess reagent.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Sample Collection: Cell culture supernatants are collected after the 24-hour LPS stimulation.

  • ELISA Kits: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6 are used.

  • Procedure: The assay is performed according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Quantification: Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines. [2]

Western Blot Analysis for NF-κB p65 Nuclear Translocation
  • Cell Lysis and Fractionation: After treatment and stimulation, cells are harvested. Nuclear and cytoplasmic protein fractions are separated using a commercial extraction kit.

  • Protein Quantification: The protein concentration in each fraction is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB. Antibodies for loading controls (e.g., Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction) are also used.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands corresponding to p65 in the nuclear and cytoplasmic fractions is quantified to assess nuclear translocation. [3][4]

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway and consequently reduce the production of key inflammatory mediators makes it a person of interest for further research and potential development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to build upon in their exploration of this compound's full potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 2-Hydroxyeupatolide from Eupatorium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of 2-hydroxyeupatolide, a bioactive sesquiterpene lactone, from various Eupatorium species. The methodologies outlined below are compiled from established procedures for isolating similar sesquiterpenoid lactones from the Eupatorium genus and are intended to serve as a foundational guide for natural product researchers.

Introduction

The genus Eupatorium, belonging to the Asteraceae family, comprises a diverse group of flowering plants, many of which have a history of use in traditional medicine.[1][2] These plants are rich in a variety of secondary metabolites, including sesquiterpene lactones, which are known for their wide range of pharmacological activities, such as anti-inflammatory, cytotoxic, and antimicrobial effects.[1][3][4][5] this compound is a notable sesquiterpene lactone found within this genus, recognized for its potential anti-inflammatory properties.[1][6] This document details the necessary steps for its efficient extraction and purification, crucial for further pharmacological investigation and drug development.

Data Presentation: Extraction and Purification Summary

The following table summarizes quantitative data from representative studies on the isolation of sesquiterpene lactones from Eupatorium species, which can be adapted for the targeted isolation of this compound.

Plant MaterialExtraction SolventFractionation Solvent(s)Purification MethodCompound(s) IsolatedYieldPurityReference
Eupatorium lindleyanum DC. (aerial parts)Ethanoln-ButanolHigh-Speed Counter-Current Chromatography (HSCCC)Eupalinolide A, Eupalinolide B17.9 mg, 19.3 mg (from 540 mg of n-butanol fraction)97.9%, 97.1%[7][8][9]
Eupatorium fortunei (10 kg, aerial parts)Methanol (B129727)n-Hexane, Ethyl Acetate (B1210297) (EtOAc), n-Butanol (n-BuOH)Medium Pressure Liquid Chromatography (MPLC) on RP C18 and Silica (B1680970) Gel, Sephadex LH-20 Column Chromatography (CC)8 germacrene-type and 2 eudesmane-type sesquiterpene lactonesNot specified for individual compounds>95% (assumed for structural elucidation)[10]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound, synthesized from established methods for similar compounds from Eupatorium species.

Protocol 1: General Extraction and Fractionation

This protocol describes a general procedure for obtaining a crude extract enriched with sesquiterpene lactones.

1. Plant Material Preparation:

  • Collect the aerial parts of the desired Eupatorium species.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) with 100% methanol (MeOH) at room temperature.[10] A plant material to solvent ratio of 1:10 (w/v) is recommended.
  • Perform the extraction three times with ultrasonic assistance for 3 hours each time to ensure exhaustive extraction.[10]
  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Liquid-Liquid Partitioning (Fractionation):

  • Suspend the crude extract (e.g., 552.25 g) in distilled water.[10]
  • Successively partition the aqueous suspension with solvents of increasing polarity:
  • n-Hexane
  • Ethyl Acetate (EtOAc)
  • n-Butanol (n-BuOH)
  • Collect each fraction and concentrate under reduced pressure. The EtOAc and n-BuOH fractions are typically enriched in sesquiterpene lactones.[7][10]

Protocol 2: Isolation by Column Chromatography

This protocol details the purification of the target compound from the enriched fraction.

1. Initial Chromatographic Separation (MPLC):

  • Subject the ethyl acetate fraction (e.g., 100 g) to Reversed-Phase C18 Medium Pressure Liquid Chromatography (MPLC).[10]
  • Elute with a gradient of methanol in water (e.g., starting from 1:3 to 1:0, MeOH:H₂O) to obtain several subfractions.[10]

2. Silica Gel Chromatography:

  • Further separate the subfraction containing the target compound (identified by thin-layer chromatography, TLC) using silica gel MPLC.[10]
  • Use a hexane-ethyl acetate gradient (e.g., 5:1 to 1:5) as the mobile phase.[10]

3. Size Exclusion Chromatography:

  • For final purification, utilize a Sephadex LH-20 column with an appropriate solvent system, such as 70% methanol, to remove remaining impurities.[10][11]

Protocol 3: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This protocol offers an alternative, efficient method for the purification of sesquiterpene lactones.

1. Selection of Two-Phase Solvent System:

  • The selection of a suitable two-phase solvent system is critical for successful HSCCC separation.[7]
  • A commonly used system for sesquiterpenoid lactones is n-hexane–ethyl acetate–methanol–water.[7][8][9] A ratio of 1:4:2:3 (v/v/v/v) has been shown to be effective.[7][8][9]
  • Determine the partition coefficient (K) of the target compound in various solvent systems to find the optimal range (typically 0.5–2.0).[7]

2. HSCCC Separation:

  • Dissolve the enriched fraction (e.g., the n-butanol fraction) in the selected two-phase solvent system.[7]
  • Perform the HSCCC separation under optimized conditions (e.g., flow rate: 2.0 mL/min; revolution speed: 900 rpm; detection wavelength: 254 nm; column temperature: 25 °C).[7][9]
  • Collect the fractions corresponding to the peaks on the chromatogram.

3. Purity Analysis:

  • Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[7][8]

Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow Plant Eupatorium Species (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Methanol Extraction Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane Non-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Mid-polar BuOH n-Butanol Fraction Partitioning->BuOH Polar Aqueous Aqueous Fraction Partitioning->Aqueous Highly Polar MPLC_C18 RP C18 MPLC EtOAc->MPLC_C18 HSCCC HSCCC BuOH->HSCCC Silica_Gel Silica Gel MPLC MPLC_C18->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound HSCCC->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Techniques

Purification_Logic Start Enriched Fraction (EtOAc or n-BuOH) Choice Choice of Primary Purification Start->Choice CC Column Chromatography Route Choice->CC Conventional HSCCC_Route HSCCC Route Choice->HSCCC_Route Rapid MPLC MPLC (RP-C18 & Silica Gel) CC->MPLC HSCCC High-Speed Counter-Current Chromatography HSCCC_Route->HSCCC SEC Size Exclusion (Sephadex) MPLC->SEC Final Isolated this compound SEC->Final HSCCC->Final

Caption: Decision tree for the purification of this compound.

References

Total Synthesis of 2-Hydroxyeupatolide and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyeupatolide, a sesquiterpene lactone of the guaianolide class, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug discovery. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. This document provides a comprehensive overview of a proposed total synthesis for this compound, based on established stereoselective synthetic strategies for related guaianolides. Detailed experimental protocols for key transformations are presented, alongside a summary of its biological activity. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of its synthesis and mechanism of action.

Introduction

Guaianolide sesquiterpenes are a diverse family of natural products known for their wide range of biological activities. Among them, this compound has emerged as a molecule of interest due to its potent anti-inflammatory effects. Found in plants of the Eupatorium genus, this compound has been shown to ameliorate inflammatory responses by suppressing the production of pro-inflammatory cytokines. The core of its activity lies in the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

The complex, stereochemically rich structure of this compound presents a significant synthetic challenge. While a direct total synthesis has not been explicitly reported, a plausible route can be devised by adapting established methodologies for the synthesis of other guaianolides. This document outlines a proposed synthetic strategy, providing detailed protocols for key chemical transformations and summarizing the quantitative data associated with analogous reactions.

Proposed Total Synthesis of this compound

The proposed retrosynthetic analysis for this compound identifies key disconnections that lead back to simpler, commercially available starting materials. The strategy hinges on the stereoselective construction of the bicyclo[5.3.0]decane core, characteristic of guaianolides, followed by late-stage functionalization to install the requisite hydroxyl and α-methylene-γ-lactone moieties.

A potential synthetic approach could commence from a readily available chiral precursor such as (R)-carvone, employing a series of well-precedented reactions including conjugate additions, aldol (B89426) condensations, and ring-closing metathesis to construct the core structure. Stereocontrol during these key steps is crucial for achieving the desired diastereomer.

Key Synthetic Transformations:
  • Construction of the Bicyclic Core: This can be achieved through various strategies, including intramolecular aldol reactions or ring-closing metathesis of a suitably functionalized acyclic precursor derived from a chiral starting material.

  • Introduction of the C2 Hydroxyl Group: Stereoselective hydroxylation of an enolate or an alkene at the C2 position is a critical step. This can be accomplished using reagents like osmium tetroxide for dihydroxylation followed by selective protection and deoxygenation, or through Sharpless asymmetric dihydroxylation.

  • Formation of the α-Methylene-γ-lactone: This pharmacophoric moiety can be installed via several methods, such as the Reformatsky reaction followed by dehydration, or by α-methylenation of a pre-existing lactone using Eschenmoser's salt or other related reagents.

The following diagram illustrates a conceptual workflow for the total synthesis:

G A Chiral Starting Material ((R)-carvone) B Acyclic Precursor (via conjugate addition and functional group manipulation) A->B Several Steps C Bicyclic[5.3.0]decane Core (via intramolecular cyclization) B->C Key Cyclization D Introduction of C2-Oxygen Functionality (stereoselective oxidation) C->D E Formation of γ-Lactone D->E F α-Methylenation E->F G This compound F->G Final Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of a guaianolide core, adapted from literature precedents on related molecules.[3][4][5]

Protocol 1: Stereoselective Hydrogenation of an Enone

This protocol describes the reduction of an α,β-unsaturated ketone to establish a key stereocenter in the guaianolide backbone.

Materials:

  • Guaianolide enone precursor

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation balloon or Parr hydrogenator

  • Magnetic stirrer

Procedure:

  • Dissolve the guaianolide enone precursor in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the crude saturated ketone.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: α-Methylenation of a γ-Lactone

This protocol details the introduction of the exocyclic methylene (B1212753) group, a common feature in biologically active sesquiterpene lactones.

Materials:

  • Guaianolide γ-lactone precursor

  • Lithium diisopropylamide (LDA) solution

  • N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/acetone bath

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the γ-lactone precursor in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add Eschenmoser's salt (1.5 equivalents) as a solid or in a slurry with anhydrous THF in one portion.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting α-methylene-γ-lactone by flash column chromatography.

Quantitative Data

The following table summarizes typical yields and diastereoselectivities for key reactions in the synthesis of guaianolide analogs as reported in the literature. It is important to note that these values are for analogous systems and may vary for the specific synthesis of this compound.

Reaction Step Substrate Type Reagents and Conditions Yield (%) Diastereomeric Ratio (d.r.) Reference
Pauson-Khand ReactionEnyne precursorCo₂(CO)₈, NMO, CH₂Cl₂655:2[5]
Intramolecular AllylationAldehyde with allylic iodideSnCl₂, NaI, THFHighHighly diastereoselective[5]
Stereoselective HydrogenationEnoneH₂, Pd/C, EtOH74>95:5[4]
EpoxidationAlkenem-CPBA, CH₂Cl₂80-90N/A[4]
α-MethylenationLactoneLDA, Eschenmoser's salt, THF60-80N/ALiterature Precedent

Biological Activity and Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

This compound has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of these inflammatory mediators.[1][2]

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway:

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines Translation Inflammation Inflammation Cytokines->Inflammation HE This compound HE->IKK Potential Inhibition HE->NFkB_nuc Inhibition

References

Application Notes and Protocols: 2-Hydroxyeupatolide in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anti-inflammatory effects of 2-Hydroxyeupatolide (2-HE) in a lipopolysaccharide (LPS)-induced mouse model of acute inflammation. The protocols and data presented are compiled from peer-reviewed research to guide the design and implementation of further preclinical studies.

Summary of Anti-Inflammatory Activity

This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties in a mouse model of acute lung injury induced by LPS.[1] In vivo studies show that 2-HE can effectively reduce the systemic production of key pro-inflammatory cytokines and mitigate lung tissue damage.[1] The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1]

Quantitative Data Summary

The in vivo efficacy of this compound in reducing key inflammatory markers in an LPS-induced acute inflammation mouse model is summarized below.

Table 1: Effect of this compound on Serum Pro-Inflammatory Cytokine Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Saline)-UndetectableUndetectableUndetectable
LPS10~450~150~6000
LPS + Dexamethasone3~150~50~2000
LPS + 2-HE30~250~75~4000
LPS + 2-HE100~150~50~2500

Data are approximated from graphical representations in Ke et al., 2017 and presented as mean values.[1]

Experimental Protocols

LPS-Induced Acute Inflammation Mouse Model

This protocol describes the induction of systemic acute inflammation in mice using Lipopolysaccharide (LPS).

Materials:

  • Seven-week-old ICR mice[1]

  • This compound (98% purity)[1]

  • Dexamethasone (DXM) as a positive control[1]

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution (sterile)

  • Urethane for anesthesia[1]

Procedure:

  • Acclimatize seven-week-old ICR mice for one week under standard laboratory conditions (22-23°C, 12h light/dark cycle, ad libitum access to food and water).[1]

  • Randomly assign mice to five experimental groups: Control (saline), LPS alone, LPS + Dexamethasone, LPS + 2-HE (30 mg/kg), and LPS + 2-HE (100 mg/kg).[1]

  • Administer saline, Dexamethasone (3 mg/kg), or 2-HE (30 or 100 mg/kg) via intraperitoneal (i.p.) injection for two consecutive days.[1]

  • On the second day, administer the respective treatments one hour before the LPS challenge.[1]

  • Induce inflammation by administering LPS (10 mg/kg) via i.p. injection.[1]

  • Six hours after the LPS injection, anesthetize the mice with 20% urethane.[1]

  • Collect cardiac blood samples for serum analysis.[1]

  • Euthanize the mice and dissect lung, hypothalamus, and spleen tissues for further analysis (e.g., histology, mRNA expression).[1]

Measurement of Serum Cytokines

This protocol outlines the quantification of pro-inflammatory cytokines in mouse serum.

Materials:

  • Mouse serum samples (collected as per Protocol 1)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Allow serum samples to clot and then centrifuge to separate the serum.

  • Determine the concentrations of TNF-α, IL-1β, and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Histological Analysis of Lung Tissue

This protocol details the preparation and examination of lung tissue for inflammatory changes.

Materials:

  • Lung tissue samples (collected as per Protocol 1)

  • 10% neutral buffered formalin

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fix the collected lung tissues in 10% neutral buffered formalin.

  • Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.

  • Section the paraffin-embedded tissues at a thickness of 5 µm.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope to assess inflammatory cell infiltration, edema, and alveolar wall thickening.[1]

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB p65/p50 p_IκBα p-IκBα (Degradation) IκBα->p_IκBα NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocates p_IκBα->NFκB Releases Two_HE This compound Two_HE->IκBα Inhibits Phosphorylation Two_HE->NFκB_nuc Inhibits Translocation DNA DNA NFκB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental Workflow

G cluster_acclimatization Week 1 cluster_treatment Day 1-2 cluster_induction Day 2 (1 hr post-treatment) cluster_sampling Day 2 (6 hrs post-LPS) cluster_analysis Post-Sampling Analysis acclimatize Acclimatize ICR Mice treatment Administer 2-HE, DXM, or Saline (i.p.) acclimatize->treatment induction Induce Inflammation with LPS (10 mg/kg, i.p.) treatment->induction sampling Collect Blood and Tissues induction->sampling elisa Serum Cytokine Analysis (ELISA) sampling->elisa histo Lung Histology (H&E) sampling->histo mrna Tissue mRNA Expression (qPCR) sampling->mrna

Caption: In vivo experimental workflow for assessing the anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Determining the Mechanism of Action of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide (2-HE), a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide to utilizing various cell-based assays to elucidate the mechanism of action of 2-HE. The primary focus is on its inhibitory effects on key inflammatory signaling pathways, namely NF-κB and STAT3, as well as its impact on cell viability, apoptosis, and cell cycle progression. The following protocols and data summaries are intended to guide researchers in designing and executing experiments to further characterize the therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell LineTreatmentParameterConcentration of 2-HEInhibition (%)Reference
RAW 264.7LPS (1 µg/mL)NO Production1 µM~20%[1][2]
2.5 µM~40%[1][2]
5 µM~60%[1][2]
10 µM~80%[1][2]
25 µM>90%[1][2]
RAW 264.7LPS (1 µg/mL)TNF-α Production1 µM~15%[1][2]
2.5 µM~30%[1][2]
5 µM~50%[1][2]
10 µM~70%[1][2]
25 µM~85%[1][2]
RAW 264.7LPS (1 µg/mL)IL-1β Production1 µM~10%[1][2]
2.5 µM~25%[1][2]
5 µM~45%[1][2]
10 µM~65%[1][2]
25 µM~80%[1][2]
RAW 264.7LPS (1 µg/mL)IL-6 Production1 µM~20%[1][2]
2.5 µM~35%[1][2]
5 µM~55%[1][2]
10 µM~75%[1][2]
25 µM~90%[1][2]

Note: The data presented are approximate values derived from published studies and should be confirmed experimentally.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit.[1][2]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa p65/p50-IκBα Complex IkBa->NFkB_IkBa degrades from NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Two_HE This compound Two_HE->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating Mechanism of Action

A systematic approach is crucial to delineate the mechanism of action of this compound. The following workflow outlines the key cell-based assays to be performed.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cell_viability Cell Viability Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle western_blot Western Blot (NF-κB & STAT3 pathways) cell_cycle->western_blot reporter_assay Luciferase Reporter Assay (NF-κB activity) western_blot->reporter_assay

Caption: Suggested experimental workflow for MoA studies of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound and controls

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is to detect changes in the protein expression and phosphorylation status of key signaling molecules in the NF-κB and STAT3 pathways.

Materials:

  • Cells treated with this compound and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

References

Application Notes and Protocols: 2-Hydroxyeupatolide as a Chemical Probe for Protein Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide (2-HE), a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties. Mechanistic studies have revealed its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Specifically, 2-HE has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB in a concentration-dependent manner, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1]. The presence of an α-methylene-γ-lactone moiety in 2-HE's structure suggests a potential mechanism of covalent modification of its protein target(s) via Michael addition. This reactive group makes 2-HE an excellent candidate for development into a chemical probe to identify its direct binding partners and further elucidate its mechanism of action.

These application notes provide a comprehensive guide for utilizing this compound-based chemical probes to identify and validate its protein targets. The protocols outlined below cover the synthesis of chemical probes, affinity-based protein profiling, and mass spectrometry-based identification of interacting proteins.

Data Presentation

The following table summarizes the known biological activities of this compound. At present, specific binding affinities (Kd) and IC50 values for direct protein targets are yet to be determined and are the primary goal of the experimental protocols described herein.

Biological EffectCell LineConcentration/DoseReadoutReference
Inhibition of NO productionRAW 264.7 macrophages10, 25, 50 µMGriess Assay[1]
Inhibition of TNF-α productionRAW 264.7 macrophages10, 25, 50 µMELISA[1]
Inhibition of IL-1β productionRAW 264.7 macrophages10, 25, 50 µMELISA[1]
Inhibition of IL-6 productionRAW 264.7 macrophages10, 25, 50 µMELISA[1]
Inhibition of NF-κB p65 nuclear translocationRAW 264.7 macrophages10, 25, 50 µMImmunofluorescence[1]
Amelioration of lung inflammationICR mice30, 100 mg/kgHistology, ELISA[1]

Signaling Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway. The proposed mechanism involves the inhibition of a currently unidentified upstream target, which ultimately prevents the nuclear translocation of the p65 subunit.

Caption: Proposed NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

Synthesis of this compound-Based Chemical Probes

To identify the direct protein targets of 2-HE, it is essential to synthesize functionalized derivatives that can be used for affinity purification or visualization. Here, we propose the synthesis of two types of probes: a biotin-tagged probe for pull-down assays and an alkyne-tagged probe for click chemistry-based applications. The synthesis will leverage the hydroxyl group of 2-HE for derivatization, minimizing perturbation to the reactive α-methylene-γ-lactone core.

Probe_Synthesis 2-HE This compound probe1 2-HE-Biotin Probe 2-HE->probe1 Esterification probe2 2-HE-Alkyne Probe 2-HE->probe2 Esterification reagent1 Biotin-PEG-linker-NHS ester reagent1->probe1 reagent2 Pentynoic acid, DCC, DMAP reagent2->probe2

Caption: Synthesis strategy for this compound chemical probes.

Protocol for Synthesis of 2-HE-Biotin Probe:

  • Dissolve this compound: Dissolve 2-HE (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add Biotin (B1667282) Linker: Add a biotin-PEG-linker with an N-hydroxysuccinimide (NHS) ester group (1.1 equivalents) to the solution. The PEG linker provides spacing to minimize steric hindrance.

  • Add Base: Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the 2-HE-Biotin probe.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Synthesis of 2-HE-Alkyne Probe:

  • Dissolve Reagents: Dissolve 2-HE (1 equivalent), pent-4-ynoic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous DCM.

  • Add Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 2-HE-Alkyne probe.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.

Affinity-Based Protein Profiling using 2-HE-Biotin Probe

This protocol describes the use of the 2-HE-Biotin probe to capture its interacting proteins from a cell lysate.

Affinity_Purification_Workflow start Cell Lysate incubation Incubate with 2-HE-Biotin Probe start->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis SDS-PAGE and Mass Spectrometry elution->analysis

Caption: Workflow for affinity-based protein profiling.

Protocol:

  • Cell Culture and Lysis: a. Culture an appropriate cell line (e.g., RAW 264.7 macrophages) to ~80-90% confluency. b. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome). e. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. b. Add the 2-HE-Biotin probe to the lysate at a final concentration of 1-10 µM. As a negative control, add biotin to a separate aliquot of the lysate. c. Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Capture of Probe-Protein Complexes: a. Prepare streptavidin-coated magnetic beads by washing them three times with lysis buffer. b. Add the washed streptavidin beads to the lysate-probe mixture. c. Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively (at least 5 times) with wash buffer (e.g., lysis buffer with 0.1% SDS) to remove non-specifically bound proteins.

  • Elution: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. b. Alternatively, for mass spectrometry analysis, elute with a solution of 2% SDS, 50 mM Tris-HCl, pH 7.5, followed by on-bead digestion.

  • Analysis: a. Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining. b. Excise unique protein bands that appear in the 2-HE-Biotin lane but not in the control lane. c. Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP) using 2-HE-Alkyne Probe

This protocol utilizes the 2-HE-Alkyne probe and click chemistry to label and identify target proteins.

ABPP_Workflow start Live Cells or Lysate labeling Label with 2-HE-Alkyne Probe start->labeling click Click Chemistry with Azide-Biotin/Fluorophore labeling->click analysis1 In-gel Fluorescence Scanning click->analysis1 analysis2 Affinity Purification and Mass Spectrometry click->analysis2

Caption: Workflow for activity-based protein profiling.

Protocol:

  • Labeling of Proteins: a. Treat live cells or cell lysate with the 2-HE-Alkyne probe (1-10 µM) for 1-2 hours. b. For live-cell labeling, wash the cells with PBS to remove excess probe before lysis.

  • Click Chemistry Reaction: a. To the labeled proteome, add the following click chemistry reagents in order: i. Azide-biotin or azide-fluorophore (e.g., TAMRA-azide) (100 µM). ii. Tris(2-carboxyethyl)phosphine (TCEP) (1 mM). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM). iv. Copper(II) sulfate (CuSO4) (1 mM). b. Vortex the mixture and incubate at room temperature for 1 hour.

  • Analysis:

    • For Fluorescent Detection: a. Precipitate the proteins using chloroform/methanol. b. Resuspend the protein pellet in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled proteins using an in-gel fluorescence scanner.

    • For Target Identification (using azide-biotin): a. Proceed with affinity purification using streptavidin beads as described in Protocol 2 (steps 3-6). b. Elute and identify the captured proteins by LC-MS/MS.

Mass Spectrometry Sample Preparation and Analysis

Protocol:

  • In-gel or In-solution Digestion: a. In-gel: Excise the protein band of interest, destain, reduce with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest with trypsin overnight at 37°C. b. In-solution/On-bead: Reduce the eluted proteins with DTT, alkylate with IAA, and digest with trypsin overnight at 37°C.

  • Peptide Extraction and Desalting: a. Extract the tryptic peptides from the gel pieces using acetonitrile (B52724) and formic acid. b. Desalt and concentrate the peptides using C18 ZipTips or equivalent.

  • LC-MS/MS Analysis: a. Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap). b. Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine such as Mascot, Sequest, or MaxQuant. b. Specify variable modifications for methionine oxidation and fixed modifications for cysteine carbamidomethylation. c. Identify proteins with high confidence (e.g., based on a false discovery rate of <1%).

Conclusion

The application of this compound-based chemical probes in conjunction with modern chemoproteomic techniques provides a powerful strategy for the unambiguous identification of its direct cellular targets. The protocols detailed above offer a systematic approach to synthesize the necessary probes and perform the target identification experiments. The successful identification of the protein targets of 2-HE will not only provide a deeper understanding of its anti-inflammatory mechanism but also pave the way for the development of more selective and potent therapeutics targeting the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxyeupatolide Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield of 2-Hydroxyeupatolide from plant extracts, primarily sourced from Eupatorium fortunei. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's biological activity to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds predominantly found in plants of the Asteraceae family. It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. Research has shown that this compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, making it a promising candidate for drug development.[1]

Q2: Which plant species is the best source for this compound?

A2: Eupatorium fortunei is a well-documented source of this compound and other bioactive sesquiterpene lactones.[2][3][4] While other Eupatorium species may also contain this compound, E. fortunei has been a primary focus of isolation studies.

Q3: What are the main challenges in isolating this compound?

A3: The primary challenges include:

  • Low abundance: The concentration of this compound in the plant material can be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Complex mixtures: Plant extracts contain a vast array of other compounds, such as flavonoids, other terpenoids, and pigments, which can interfere with the isolation of the target compound.[2]

  • Instability: Sesquiterpene lactones can be sensitive to factors like pH, temperature, and light, potentially leading to degradation during extraction and purification.

Q4: What is the general workflow for obtaining pure this compound?

A4: A typical workflow involves:

  • Extraction: Using a suitable solvent to extract the compound from the dried and powdered plant material.

  • Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity.

  • Chromatographic Purification: Employing techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from the complex mixture.

  • Purity Analysis: Using analytical HPLC to determine the purity of the isolated compound.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Extraction Issues
Problem Possible Cause(s) Troubleshooting/Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material.1. Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time. 2. Use solvents of appropriate polarity. Methanol (B129727) or ethanol (B145695) are commonly used for extracting sesquiterpene lactones.[2] 3. Optimize extraction parameters. For UAE, factors like ultrasonic power, time, and temperature should be optimized. For MAE, microwave power and irradiation time are key. 4. Ensure the plant material is properly dried, powdered, and stored to prevent degradation of the target compound.
Degradation of this compound during Extraction 1. High temperatures. 2. Exposure to extreme pH. 3. Presence of degradative enzymes.1. Use extraction methods that operate at lower temperatures, such as maceration or UAE at a controlled temperature. 2. Maintain a neutral or slightly acidic pH during extraction. Sesquiterpene lactones can be unstable under basic conditions.[1] 3. Deactivate enzymes by briefly blanching the fresh plant material before drying or by using appropriate solvents.
Purification Issues (HPLC)
Problem Possible Cause(s) Troubleshooting/Solution(s)
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation.1. Optimize the gradient or isocratic mobile phase. A common mobile phase for sesquiterpene lactone separation is a gradient of acetonitrile (B52724) and water. 2. Reduce the sample injection volume or concentration. 3. Use a guard column and ensure the mobile phase pH is within the column's stable range.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column contamination.1. Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the column. 2. Flush the column with a strong solvent to remove contaminants.
Ghost Peaks 1. Contaminants in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and flush the system regularly. 2. Implement a needle wash step in the autosampler method.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column equilibration issues.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of Sesquiterpene Lactones from Eupatorium fortunei

This protocol is adapted from a study on the targeted isolation of cytotoxic sesquiterpene lactones from Eupatorium fortunei.[2]

  • Extraction:

    • Dry the aerial parts of Eupatorium fortunei and grind them into a fine powder.

    • Extract the powdered plant material (e.g., 10 kg) with 100% methanol three times using ultrasonic extraction for 3 hours for each extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water.

    • Successively partition the aqueous solution with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Collect each fraction separately. The ethyl acetate fraction is often enriched with sesquiterpene lactones.[2]

Protocol 2: Chromatographic Purification of this compound

This is a general protocol that can be adapted based on the specific equipment and the complexity of the extract.

  • Column Chromatography (Initial Cleanup):

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 5:1 to 1:5 n-hexane:EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Pool the fractions enriched with this compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water. An example gradient could be:

      • 0-10 min: 20-40% Acetonitrile

      • 10-25 min: 40-60% Acetonitrile

      • 25-30 min: 60-80% Acetonitrile

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Extraction Method Principle Advantages Disadvantages Relative Yield
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields.Moderate
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Can expose compounds to high temperatures for extended periods, potentially causing degradation.High
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster than conventional methods, can be performed at lower temperatures.Requires specialized equipment.High
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Very fast, uses less solvent.Can cause localized overheating if not properly controlled, potentially degrading compounds.Very High

Mandatory Visualizations

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK_complex IKK_complex TLR4->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Bound IkB_degraded IkB->IkB_degraded Ubiquitination & Degradation NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory_Genes This compound This compound This compound->NF-kB_nucleus Inhibits Nuclear Translocation NF-kB_nucleus->Inflammatory_Genes Promotes Transcription Extraction_Purification_Workflow start Dried & Powdered Eupatorium fortunei extraction Extraction (e.g., UAE with Methanol) start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (non-polar compounds) partitioning->hexane_fraction etoac_fraction Ethyl Acetate Fraction (enriched with sesquiterpene lactones) partitioning->etoac_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chrom Silica Gel Column Chromatography (n-hexane:EtOAc gradient) etoac_fraction->column_chrom enriched_fractions Enriched this compound Fractions column_chrom->enriched_fractions prep_hplc Preparative HPLC (C18, Acetonitrile:Water gradient) enriched_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound HPLC_Troubleshooting problem HPLC Problem (e.g., Poor Resolution) cause1 Mobile Phase Issue problem->cause1 cause2 Column Issue problem->cause2 cause3 Sample Issue problem->cause3 solution1a Optimize Gradient/Isocratic Mix cause1->solution1a solution1b Add Mobile Phase Modifier (e.g., acid) cause1->solution1b solution2a Reduce Sample Load cause2->solution2a solution2b Flush or Replace Column cause2->solution2b solution3a Check Sample Solubility cause3->solution3a solution3b Filter Sample cause3->solution3b

References

Technical Support Center: Overcoming 2-Hydroxyeupatolide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Hydroxyeupatolide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including anti-inflammatory and potential anticancer properties.[1][2] Like many other sesquiterpene lactones, this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions such as buffers and cell culture media. This low solubility can significantly hinder its study in biological assays and limit its therapeutic development.

Q2: What are the common challenges encountered when trying to dissolve this compound in aqueous buffers?

A2: Researchers often face the following issues:

  • Precipitation: The compound may fail to dissolve completely, leading to the formation of a visible precipitate.

  • Low Concentration: Achieving a desired concentration for biological experiments can be difficult.

  • Inaccurate Dosing: Undissolved particles can lead to inconsistent and inaccurate dosing in in-vitro and in-vivo studies.

  • Reduced Bioavailability: Poor solubility can translate to low absorption and bioavailability in preclinical studies.

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: Several methods can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. The most common and effective strategies include:

  • Use of Co-solvents: Employing a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous buffer.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a water-soluble inclusion complex.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state.[5][6][7][8][9]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[10][11][12][13]

Q4: How does the pH of the buffer affect the solubility and stability of this compound?

A4: The stability of sesquiterpene lactones can be pH-dependent. Some sesquiterpene lactones have been shown to be more stable at a slightly acidic pH (e.g., pH 5.5) and may degrade at neutral or alkaline pH (e.g., pH 7.4), especially at elevated temperatures (e.g., 37°C).[14] This degradation can affect the compound's integrity and activity in biological assays. Therefore, it is crucial to consider the pH of the buffer and the duration of the experiment.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Cause: The hydrophobic nature of this compound prevents it from readily dissolving in water-based solutions.

Solutions:

  • Co-solvent Method:

    • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[15]

    • For cell-based assays, serially dilute the stock solution in the aqueous buffer or cell culture medium to the final desired concentration.[16][17]

    • Important: The final concentration of the organic solvent in the assay should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced toxicity or off-target effects.[16][17]

  • Sonication: After adding the this compound stock solution to the buffer, sonicate the mixture briefly. This can help to break down small aggregates and improve dissolution.

Issue 2: Inability to achieve the desired concentration of this compound for an experiment.

Cause: The intrinsic low solubility of the compound limits the maximum achievable concentration in aqueous media.

Solutions:

  • Cyclodextrin Complexation: This method can significantly increase the aqueous solubility of sesquiterpene lactones, with reported increases ranging from 100 to 4600-fold for similar compounds.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[4]

  • Solid Dispersion: Preparing a solid dispersion of this compound with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can enhance its dissolution rate and solubility.[5][8][9]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, leading to a higher dissolution rate.[10][11][13]

Data Presentation

Table 1: Solubility Enhancement of Sesquiterpene Lactones with Cyclodextrins

Sesquiterpene LactoneCyclodextrin TypeMethodSolubility IncreaseReference
Dehydrocostuslactoneβ-CyclodextrinCoprecipitation~100-fold[3]
Costunolideβ-CyclodextrinCoprecipitation~4600-fold[3]
(-)-α-Santoninγ-CyclodextrinKneading~200-fold[3]

Note: This table presents data for sesquiterpene lactones structurally related to this compound to illustrate the potential solubility enhancement. Specific data for this compound is not currently available in the public domain.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.[16]

  • For use in experiments, thaw an aliquot and perform serial dilutions in the appropriate aqueous buffer or cell culture medium to reach the final desired concentration, ensuring the final DMSO concentration is below 0.5%.[16][17]

Protocol 2: Solubility Enhancement of this compound by Cyclodextrin Complexation (Kneading Method)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water (50:50, v/v) solution

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).[18]

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in the mortar and add a small amount of the ethanol/water solution to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyethylene glycol 4000 (PEG 4000) or Polyvinylpyrrolidone K30 (PVP K30))

  • A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture of solvents).[5][6][7][8][9]

  • Rotary evaporator or a shallow glass dish

  • Vacuum oven or desiccator

Procedure:

  • Choose a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the weighed amounts of this compound and the hydrophilic carrier in the chosen solvent in a flask.

  • Ensure complete dissolution of both components by stirring or sonication.

  • Evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate slowly in a fume hood.

  • Once the solvent is completely removed, a solid mass or film will be formed.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask or dish and pulverize it into a fine powder.

  • Store the resulting powder in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Complexation cluster_solid_dispersion Solid Dispersion cosolvent_start This compound Powder cosolvent_dmso Dissolve in DMSO cosolvent_start->cosolvent_dmso cosolvent_stock High-Concentration Stock cosolvent_dmso->cosolvent_stock cosolvent_dilute Dilute in Aqueous Buffer cosolvent_stock->cosolvent_dilute cosolvent_final Working Solution (≤0.5% DMSO) cosolvent_dilute->cosolvent_final cyclo_start This compound + HP-β-CD cyclo_knead Knead with Ethanol/Water cyclo_start->cyclo_knead cyclo_dry Dry the Paste cyclo_knead->cyclo_dry cyclo_complex Pulverize to Powder cyclo_dry->cyclo_complex cyclo_dissolve Dissolve in Aqueous Buffer cyclo_complex->cyclo_dissolve sd_start This compound + Carrier sd_dissolve Dissolve in Common Solvent sd_start->sd_dissolve sd_evaporate Evaporate Solvent sd_dissolve->sd_evaporate sd_dry Dry Solid Mass sd_evaporate->sd_dry sd_powder Pulverize to Powder sd_dry->sd_powder sd_reconstitute Reconstitute in Buffer sd_powder->sd_reconstitute

Caption: Experimental workflows for enhancing this compound solubility.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) in Nucleus NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Inflammatory_Genes induces Hydroxyeupatolide This compound Hydroxyeupatolide->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: 2-Hydroxyeupatolide Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxyeupatolide in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: While specific quantitative stability data for this compound in a range of organic solvents is limited in publicly available literature, general knowledge of sesquiterpene lactones suggests that stock solutions are best prepared in dry, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For aqueous dilutions, it is recommended to prepare them fresh for each experiment to minimize degradation. Long-term storage of aqueous solutions is not advised. One study on sesquiterpene lactones in an Arnica tincture (70% ethanol) showed degradation over time, with a decrease in the parent compounds observed after three years of storage at temperatures of +4°C, +25°C, and +30°C.[1][2] This suggests that even in alcoholic solutions, degradation can occur over extended periods.

Q2: How does pH affect the stability of this compound?

Q3: What are the known biological signaling pathways affected by this compound?

A3: this compound has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] It suppresses the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in cellular assays.
  • Possible Cause 1: Degradation of this compound in aqueous media.

    • Troubleshooting Step: Prepare fresh dilutions of your this compound stock solution in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

    • Verification: To confirm if degradation is the issue, you can perform a time-course experiment where you compare the biological activity of a freshly prepared solution with one that has been incubated in the assay medium for the duration of your experiment.

  • Possible Cause 2: Suboptimal pH of the assay medium.

    • Troubleshooting Step: If your experimental design allows, consider buffering your assay medium to a slightly acidic pH (e.g., pH 6.5-7.0) to potentially reduce the rate of hydrolysis of the lactone ring.

    • Verification: Compare the biological activity of this compound in your standard assay medium versus a pH-adjusted medium.

Issue 2: Precipitate formation in stock or working solutions.
  • Possible Cause 1: Poor solubility in the chosen solvent.

    • Troubleshooting Step: Ensure you are using a suitable solvent for your stock solution, such as DMSO or ethanol. If using aqueous buffers for working solutions, do not exceed the solubility limit of this compound. Gentle warming and vortexing may help to redissolve the compound.

    • Verification: Visually inspect the solution after preparation and before use. If a precipitate is observed, try preparing a more dilute solution.

  • Possible Cause 2: Degradation products precipitating out of solution.

    • Troubleshooting Step: Prepare fresh solutions for each experiment. If a precipitate forms in a stock solution over time, it is best to discard it and prepare a new one.

    • Verification: Analyze the precipitate and the supernatant by a suitable analytical method like HPLC to identify if it is the parent compound or a degradation product.

Data Presentation

Table 1: Qualitative Stability of Sesquiterpene Lactones (as a proxy for this compound)

ParameterConditionStability TrendRecommendation
pH Acidic (e.g., ~pH 5.5)Generally more stableUse slightly acidic buffers for aqueous solutions.
Neutral to Alkaline (e.g., pH ≥ 7.4)Prone to hydrolysisMinimize exposure time; prepare fresh solutions.
Solvent Aprotic (e.g., DMSO, Acetonitrile)Generally stable for stock solutionsPrepare stock solutions in dry, aprotic solvents.
Protic (e.g., Ethanol, Methanol)Potential for degradation over timeSuitable for short-term storage of stock solutions.
Aqueous BuffersProne to hydrolysisPrepare fresh and use immediately.
Temperature Frozen (-20°C to -80°C)Recommended for long-term storage of stock solutionsStore stock solutions in aliquots to avoid freeze-thaw cycles.
Refrigerated (2-8°C)Suitable for short-term storage of stock solutions
Room TemperatureIncreased risk of degradationAvoid prolonged storage at room temperature, especially in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

1. Materials:

  • This compound

  • Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period.

4. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization and validation are crucial.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a common starting point for separating sesquiterpene lactones. For example, a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 210-230 nm is a good starting point for this class of compounds).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

2. Standard and Sample Preparation:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Prepare samples from stability studies by diluting them to fall within the concentration range of the standard curve.

3. Method Validation:

  • Validate the method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent Biological Activity Start Start Inconsistent_Activity Inconsistent or low biological activity Start->Inconsistent_Activity Check_Solution_Prep Was the working solution prepared fresh? Inconsistent_Activity->Check_Solution_Prep Prepare_Fresh Prepare fresh solution immediately before use Check_Solution_Prep->Prepare_Fresh No Check_pH Is the assay medium pH neutral or alkaline? Check_Solution_Prep->Check_pH Yes Compare_Activity Compare activity of fresh vs. aged solution and standard vs. pH-adjusted medium Prepare_Fresh->Compare_Activity Adjust_pH Consider adjusting medium to a slightly acidic pH Check_pH->Adjust_pH Yes Check_pH->Compare_Activity No Adjust_pH->Compare_Activity End End Compare_Activity->End

Caption: A logical workflow for troubleshooting inconsistent biological activity.

G cluster_1 This compound and the NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Activation NF-κB (p65/p50) Activation & Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_Activation->Gene_Transcription Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB_Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 Experimental Workflow for Forced Degradation Study Start Start Prepare_Stock Prepare this compound stock solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Neutralize_Quench Neutralize or Quench (if necessary) Apply_Stress->Neutralize_Quench HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Quench->HPLC_Analysis Analyze_Data Analyze Data: - % Degradation - Formation of new peaks HPLC_Analysis->Analyze_Data End End Analyze_Data->End

Caption: A general workflow for conducting forced degradation studies.

References

Preventing degradation of 2-Hydroxyeupatolide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Hydroxyeupatolide during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a sesquiterpene lactone, is susceptible to degradation through several mechanisms. The primary factors include:

  • Hydrolysis: The ester linkage in the lactone ring is prone to hydrolysis under both acidic and basic conditions.[1]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2][3][4][5]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.[6][7][8][9][10]

Q2: What are the visual indicators of this compound degradation?

A2: While visual inspection is not a definitive method for determining degradation, you might observe a change in the color or clarity of your this compound solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment of stability.

Q3: How can I minimize the degradation of this compound in solution?

A3: To minimize degradation in solution, it is recommended to:

  • Use a buffered solution: Maintain a pH between 4 and 6 to minimize hydrolysis.[11][12][13]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Store at low temperatures: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is preferable.

  • Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.

  • Degas solvents: To minimize oxidation, use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon.

Q4: How should I store the solid form of this compound?

A4: For the solid (powder) form of this compound, the following storage conditions are recommended:

  • Temperature: Store in a freezer (-20°C or -80°C) for long-term stability.

  • Light: Protect from light by storing in an opaque, airtight container.

  • Moisture: Store in a desiccator to protect from moisture, which can accelerate hydrolysis.

Q5: What analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for quantifying this compound and detecting its degradation products.[14][15][16][17][18][19] An ideal method should be able to separate the parent compound from any potential degradants, ensuring an accurate measurement of its concentration over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Verify the concentration and purity of the stock solution using a validated HPLC method. Ensure proper storage conditions (low temperature, protection from light).
Inconsistent results between experiments. Instability of this compound under experimental conditions.Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium). Consider performing a time-course experiment to determine the rate of degradation.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.Conduct forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a more robust stability-indicating HPLC method.
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.Check the solubility of this compound in your chosen solvent. If using aqueous buffers, ensure the pH is within the optimal range for stability and solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation and identify the retention times of any new peaks (degradation products).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210-230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can separate this compound from its degradation products generated during the forced degradation study.

Quantitative Data Summary

The following table provides a generalized summary of expected degradation under different stress conditions based on typical behavior of sesquiterpene lactones. Note: These are illustrative values and actual degradation rates for this compound must be determined experimentally.

Stress Condition Parameter Condition Expected Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C, 24h10 - 30
Base Hydrolysis 0.1 M NaOH60°C, 24h20 - 50
Oxidation 3% H₂O₂Room Temp, 24h15 - 40
Thermal (Solid) -70°C, 48h5 - 15
Thermal (Solution) -70°C, 48h10 - 25
Photodegradation UV Light (254 nm)Room Temp, 24h5 - 20

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Activation NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasome Degradation p_IkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Hydroxyeupatolide This compound Hydroxyeupatolide->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock forced_degradation Forced Degradation Studies prep_stock->forced_degradation stress_conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photodegradation forced_degradation->stress_conditions hplc_analysis HPLC Analysis forced_degradation->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis results Identify Degradation Products Determine Degradation Pathways Assess Stability data_analysis->results end End results->end

Caption: Workflow for investigating the degradation of this compound.

References

Technical Support Center: Optimizing 2-Hydroxyeupatolide Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-Hydroxyeupatolide in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds. Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting this pathway, this compound can suppress the production of pro-inflammatory cytokines, making it a compound of interest for anti-inflammatory research.[1] It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. For initial experiments, a broad range of concentrations should be tested to determine the dose-response curve for your specific cell type. Based on available literature for similar compounds and related sesquiterpene lactones, a starting range of 1 µM to 50 µM is recommended for cytotoxicity and anti-inflammatory assays.

Q3: How should I dissolve this compound for use in cell culture?

A3: this compound, like many sesquiterpene lactones, has low solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q4: In which cancer cell lines has this compound or similar compounds shown efficacy?

A4: While specific IC50 values for this compound are not available for all cell lines, related compounds have demonstrated cytotoxic effects in a variety of cancer cell lines. This information can be used to guide your initial cell line selection and concentration ranges.

Cell LineCancer TypeReported IC50 (Related Compounds)
MCF-7 Breast AdenocarcinomaEupatorin (B191229): >20 µg/mL (24h), 5 µg/mL (48h)[3]
MDA-MB-231 Breast AdenocarcinomaEupatorin: >20 µg/mL (24h), 5 µg/mL (48h)[3]
HeLa Cervical AdenocarcinomaTriptolide (B1683669): Associated with caspase-3 and -8 activation[4]
A549 Lung CarcinomaIC50 values for various compounds reported[5][6]
Jurkat T-cell LeukemiaTriptolide: IC50 of 4.0 µg/L

Note: The IC50 values are for related compounds and should be used as a general guide. It is essential to determine the IC50 of this compound for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium
  • Possible Cause: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate.

  • Troubleshooting Steps:

    • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final culture volume.

    • Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, a temporary increase in serum concentration during treatment may help.

    • Reduce Final Concentration: If precipitation persists, it may be necessary to work with lower final concentrations of this compound.

Issue 2: High Background Cytotoxicity or Inconsistent Results
  • Possible Cause 1: DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high, leading to non-specific cell death.

    • Solution: Ensure the final DMSO concentration does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO to differentiate between compound-specific effects and solvent effects.[2]

  • Possible Cause 2: Contamination of Natural Product Stock: Natural compounds can sometimes be a source of microbial contamination.

    • Solution: Filter-sterilize your high-concentration DMSO stock solution using a 0.22 µm syringe filter before preparing your working dilutions.

  • Possible Cause 3: Compound Instability: The compound may be unstable in the culture medium over longer incubation periods.

    • Solution: Consider refreshing the medium with a new preparation of the compound for long-term experiments (e.g., every 24-48 hours).

Issue 3: No Observable Effect at Expected Concentrations
  • Possible Cause 1: Insufficient Concentration: The effective concentration for your specific cell line and assay may be higher than initially tested.

    • Solution: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM), while carefully monitoring for signs of precipitation.

  • Possible Cause 2: Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of this compound.

    • Solution: If possible, test the compound on a panel of different cell lines to identify a more sensitive model.

  • Possible Cause 3: Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle biological effects.

    • Solution: Consider using a more sensitive or alternative assay to measure the desired endpoint. For example, if an MTT assay shows no change in viability, consider a more direct measure of apoptosis like Annexin V staining.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (typically ≤ 0.5%).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation

This protocol is for assessing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB pathway inhibition.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., TNF-α or LPS) to stimulate NF-κB activation and a vehicle control.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a commercial kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions across the different treatment groups. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Dissolve this compound in DMSO (Stock Solution) treatment Treat Cells with Diluted This compound prep_compound->treatment prep_cells Seed Cells in Culture Plates prep_cells->treatment assay_viability Cytotoxicity Assay (e.g., MTT) treatment->assay_viability assay_mechanism Mechanism of Action Assay (e.g., Western Blot for NF-κB) treatment->assay_mechanism analysis Analyze Data and Determine IC50 or Pathway Modulation assay_viability->analysis assay_mechanism->analysis nfkb_pathway Inhibition of NF-κB Pathway by this compound stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex (Cytoplasm) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB (p65/p50) nfkb_ikb->nfkb IκB Degradation hydroxyeupatolide This compound hydroxyeupatolide->ikb_kinase Inhibits nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription Binds to DNA apoptosis_pathway Proposed Apoptosis Pathway of this compound hydroxyeupatolide This compound bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) hydroxyeupatolide->bcl2 Downregulates bax_bak Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) hydroxyeupatolide->bax_bak Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax_bak->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Minimizing Off-Target Effects of 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Hydroxyeupatolide in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpene lactone known for its anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells.[1][2] Mechanistically, this compound inhibits the transactivity and nuclear translocation of the NF-κB p65 subunit.[1]

Q2: What are the known off-target effects of this compound?

A2: Currently, a comprehensive public profile of the specific off-target interactions of this compound is not available. Like many small molecule inhibitors, it has the potential to interact with proteins other than its intended target, which can lead to misinterpretation of experimental results or cellular toxicity.[3] It is crucial for researchers to empirically determine or rule out significant off-target effects within their specific experimental system.

Q3: How can I proactively minimize potential off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired inhibitory effect on the NF-κB pathway.

  • Employ structurally different inhibitors: Use another well-characterized NF-κB inhibitor with a different chemical structure to confirm that the observed phenotype is due to NF-κB inhibition and not an off-target effect of this compound.

  • Utilize genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out a key component of the NF-κB pathway (e.g., p65/RelA). If the phenotype observed with this compound is rescued or mimicked by the genetic perturbation, it provides strong evidence for on-target activity.

Q4: What are some potential off-target pathways to consider for this compound?

A4: While not specifically demonstrated for this compound, other kinase inhibitors have been shown to have off-target effects on signaling pathways such as the STAT3 pathway. Given that both NF-κB and STAT3 are critical transcription factors in inflammation and cancer, it is plausible that there could be crosstalk or off-target inhibition. Researchers should consider examining the phosphorylation status of STAT3 as a potential off-target when using this compound, especially at higher concentrations.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target effects leading to cytotoxicity. 2. Cell line is particularly sensitive to the compound or vehicle (e.g., DMSO).1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50). Ensure your working concentration is well below the CC50. 2. Lower the concentration of this compound and/or the vehicle. 3. Test the compound in a different cell line to see if the effect is cell-type specific.
Inconsistent inhibition of NF-κB activity between experiments. 1. Variability in cell health, passage number, or seeding density. 2. Degradation of this compound stock solution. 3. Inconsistent stimulation of the NF-κB pathway.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a powder or a recently prepared high-concentration stock for each experiment. 3. Ensure the stimulating agent (e.g., TNF-α, LPS) is of consistent quality and concentration.
Inhibition of NF-κB reporter gene expression is observed, but no change in IκBα phosphorylation/degradation. 1. This compound may be acting downstream of IκBα degradation. 2. The timing of the endpoint measurement is not optimal to observe changes in IκBα.1. Investigate the effect of this compound on the nuclear translocation of p65 using immunofluorescence or Western blot of nuclear and cytoplasmic fractions. 2. Perform a time-course experiment to assess IκBα phosphorylation and degradation at earlier time points (e.g., 5, 15, 30, 60 minutes) post-stimulation.
An unexpected phenotype is observed that is not readily explained by NF-κB inhibition. 1. A significant off-target effect is being engaged.1. Perform a rescue experiment by overexpressing the intended target (if applicable). 2. Consider performing a kinase selectivity screen or proteomic profiling to identify potential off-target binding partners. 3. Use a structurally unrelated NF-κB inhibitor to see if the unexpected phenotype is reproduced.

Quantitative Data Summary

Parameter Cell Line Treatment Concentration Effect Reference
NO Production InhibitionRAW 264.7LPS-stimulated10, 25, 50 µMConcentration-dependent decrease[1]
TNF-α mRNA InhibitionRAW 264.7LPS-stimulated10, 25, 50 µMConcentration-dependent decrease[1]
IL-1β mRNA InhibitionRAW 264.7LPS-stimulated10, 25, 50 µMConcentration-dependent decrease[1]
IL-6 mRNA InhibitionRAW 264.7LPS-stimulated10, 25, 50 µMConcentration-dependent decrease[1]
NF-κB TransactivityRAW 264.7TNF-α stimulated10, 25, 50 µMConcentration-dependent inhibition[1]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition relative to the stimulated vehicle control.

Protocol 2: Western Blot for NF-κB Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation and degradation of key NF-κB pathway proteins.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates. Once at 80-90% confluency, pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for a specified time (e.g., 30 minutes for phosphorylation, 1-2 hours for degradation).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to a target protein (e.g., p65) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis: Analyze the amount of soluble target protein in the supernatant at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4][5][6]

Visualizations

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Target Gene Transcription Nucleus->Gene Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB inhibits translocation

Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.

Off_Target_Minimization_Workflow Start Start Experiment DoseResponse 1. Determine Lowest Effective Concentration Start->DoseResponse Phenotype 2. Observe Phenotype DoseResponse->Phenotype Confirm 3. Confirm On-Target Effect Phenotype->Confirm Genetic Genetic Knockdown/Out (e.g., siRNA, CRISPR) Confirm->Genetic Orthogonal Orthogonal Inhibitor Confirm->Orthogonal OnTarget Phenotype is On-Target Confirm->OnTarget Yes OffTarget Potential Off-Target Effect Confirm->OffTarget No Investigate 4. Investigate Off-Targets OffTarget->Investigate Profiling Kinase/Proteome Profiling Investigate->Profiling CETSA CETSA Investigate->CETSA

Caption: Experimental workflow for minimizing and identifying off-target effects.

Troubleshooting_Logic Start Unexpected Result Observed CheckConcentration Is the concentration > 10x IC50 for NF-κB inhibition? Start->CheckConcentration HighConc High likelihood of off-target effects. CheckConcentration->HighConc Yes CheckControls Are controls (vehicle, stimulus) behaving as expected? CheckConcentration->CheckControls No LowerConc Lower concentration and repeat. HighConc->LowerConc AssayProblem Troubleshoot assay conditions (reagents, cell health). CheckControls->AssayProblem No OrthogonalTest Does an orthogonal NF-κB inhibitor replicate the result? CheckControls->OrthogonalTest Yes OffTargetEffect Result is likely an off-target effect of This compound. OrthogonalTest->OffTargetEffect No OnTargetEffect Result is likely a true, but unexpected, on-target effect of NF-κB inhibition. OrthogonalTest->OnTargetEffect Yes

Caption: A logical guide for troubleshooting unexpected experimental results.

References

Technical Support Center: 2-Hydroxyeupatolide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxyeupatolide.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound for purification?

A1: this compound is a natural sesquiterpene lactone commonly isolated from plants of the Eupatorium genus, such as Eupatorium fortunei and Eupatorium chinense.[1] The concentration of the compound can vary depending on the plant part, geographical location, and harvest time.

Q2: What are the initial steps for extracting this compound from plant material?

A2: A typical initial extraction involves macerating the dried and powdered plant material with an organic solvent like ethanol (B145695) or methanol (B129727). This is followed by a series of liquid-liquid partitioning steps with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to obtain a crude extract enriched with sesquiterpenoids.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is usually necessary. This may include:

  • Macroporous Resin Chromatography: Effective for initial cleanup and enrichment of flavonoids and other medium-polarity compounds from the crude extract.[2]

  • Silica Gel Column Chromatography: A standard technique for separating compounds based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Essential for final purification to achieve high purity.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids irreversible adsorption onto a solid support and is well-suited for separating terpenoids.[3][4]

Q4: How can the purity of this compound be assessed?

A4: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[5]

Q5: What are the known stability issues for this compound?

A5: While specific stability data for this compound is limited, sesquiterpene lactones can be susceptible to degradation under certain conditions. Factors that can affect stability include pH, temperature, and exposure to light and air. It is advisable to store the purified compound in a cool, dark place, and under an inert atmosphere if possible.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Solution
Incomplete Extraction Increase the extraction time or use a more efficient extraction method like sonication or Soxhlet extraction. Ensure the plant material is finely powdered to maximize surface area.
Inappropriate Solvent Optimize the extraction solvent. A mixture of solvents may be more effective than a single solvent.
Degradation during Extraction Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator under reduced pressure to concentrate the extract at a lower temperature.
Problem 2: Poor Separation of this compound from Structurally Similar Impurities during HPLC
Possible Cause Solution
Suboptimal Mobile Phase Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water) to improve resolution. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).
Incorrect Column Chemistry Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to alter the selectivity of the separation.
Isocratic Elution is Ineffective Develop a gradient elution method to improve the separation of closely eluting peaks. A shallow gradient can enhance the resolution of complex mixtures.
pH of the Mobile Phase Adjust the pH of the mobile phase. For acidic or basic compounds, small changes in pH can significantly impact retention and selectivity.
Problem 3: Presence of Unknown Peaks in the Final Purified Sample
Possible Cause Solution
Degradation of this compound Analyze the sample by LC-MS to identify the molecular weights of the unknown peaks and determine if they are degradation products.[6][7][8] If degradation is suspected, re-evaluate the purification conditions (pH, temperature, and solvent exposure).
Co-eluting Impurities Further optimize the HPLC method as described in Problem 2. Consider using an orthogonal separation technique, such as High-Speed Counter-Current Chromatography, for an additional purification step.[4]
Contamination Ensure all glassware, solvents, and equipment are clean. Filter all solvents and samples before injection.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Eupatorium fortunei
  • Drying and Pulverization: Air-dry the aerial parts of E. fortunei and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect the different solvent fractions and concentrate them to dryness. The ethyl acetate fraction is typically enriched with sesquiterpene lactones.

Protocol 2: Purification of this compound using Macroporous Resin and RP-HPLC
  • Macroporous Resin Chromatography (Initial Cleanup):

    • Dissolve the ethyl acetate fraction in an appropriate solvent.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the target compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).

    • Collect fractions and monitor by TLC or HPLC to identify fractions containing this compound. A study on flavonoids from E. fortunei found that a 70% ethanol elution was effective.[2]

  • Preparative RP-HPLC (Final Purification):

    • Pool and concentrate the this compound-rich fractions.

    • Dissolve the concentrated sample in the mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with an optimized gradient of acetonitrile (B52724) and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Steps for this compound

Purification Step Starting Material (g) Product (g) Purity (%) Yield (%)
Crude Ethyl Acetate Extract100100~5100
Macroporous Resin Fraction205~4025
Preparative HPLC10.2>9820

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Purification_Workflow Start Dried E. fortunei Powder Extraction Ethanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Ethyl Acetate Fraction Partitioning->Crude_Extract Column_Chrom Macroporous Resin or Silica Gel Chromatography Crude_Extract->Column_Chrom Enriched_Fraction Enriched Fraction Column_Chrom->Enriched_Fraction Prep_HPLC Preparative RP-HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Purity Analysis (HPLC, LC-MS, NMR) Pure_Compound->Analysis

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_HPLC Start Poor HPLC Separation Q1 Are peaks co-eluting? Start->Q1 A1_Yes Optimize Mobile Phase Gradient Q1->A1_Yes Yes A1_No Check for Peak Tailing/Fronting Q1->A1_No No Q2 Is resolution improving? A1_Yes->Q2 Q3 Is peak shape still poor? A1_No->Q3 A2_No Change Column Chemistry (e.g., C8, Phenyl-Hexyl) Q2->A2_No No A2_Yes Fine-tune Gradient Slope Q2->A2_Yes Yes A3_Yes Adjust Mobile Phase pH or Check for Column Overload Q3->A3_Yes Yes A3_No Proceed with Purification Q3->A3_No No

Caption: A troubleshooting decision tree for optimizing HPLC separation.

References

Technical Support Center: LC-MS/MS Method Development for 2-Hydroxyeupatolide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing a robust LC-MS/MS method for the detection and quantification of 2-Hydroxyeupatolide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
No or Low Signal for this compound Sample Preparation Issue: Inefficient extraction, degradation of the analyte.- Ensure the extraction solvent is appropriate for sesquiterpene lactones (e.g., methanol (B129727), acetonitrile (B52724), or a mixture).- Minimize sample exposure to high temperatures and light to prevent degradation.- Consider solid-phase extraction (SPE) for sample clean-up and concentration.
Incorrect Mass Spectrometer Settings: Wrong precursor/product ion pair (MRM transition), inappropriate ionization mode, or suboptimal source parameters.- Verify the theoretical mass of this compound and its potential adducts ([M+H]⁺, [M+Na]⁺).- Perform a full scan and product ion scan of a standard solution to identify the correct precursor and fragment ions.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity. Electrospray ionization (ESI) in positive mode is a common starting point for sesquiterpene lactones.
Chromatographic Issues: Poor retention, co-elution with interfering compounds leading to ion suppression.- Ensure the analytical column is appropriate (e.g., C18) and properly equilibrated.- Adjust the mobile phase gradient (e.g., water with formic acid and acetonitrile/methanol) to achieve adequate retention and separation.- Check for matrix effects by comparing the signal in a pure standard solution versus a matrix-spiked sample.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Issues: Column contamination, column aging, or a void in the column packing.- Flush the column with a strong solvent to remove contaminants.- If the problem persists, consider replacing the column.- Ensure proper connections to and from the column to avoid dead volume.
Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the initial mobile phase.- Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.- If a strong solvent must be used, inject a smaller volume.
Secondary Interactions: Analyte interacting with active sites on the column packing.- Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for acidic compounds.
Inconsistent Retention Times LC System Instability: Fluctuations in pump pressure, temperature variations, or improper column equilibration.- Purge the LC pumps to remove any air bubbles.- Ensure the column oven is maintaining a stable temperature.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections.
Mobile Phase Issues: Incorrect mobile phase composition or degradation of mobile phase components.- Prepare fresh mobile phases daily.- Ensure accurate mixing of mobile phase components.
High Background Noise or Contamination Contaminated System: Carryover from previous injections, contaminated solvents, or a dirty ion source.- Run blank injections (solvent only) to identify the source of contamination.- Clean the ion source according to the manufacturer's instructions.- Use high-purity LC-MS grade solvents and reagents.
Matrix Effects: Co-eluting matrix components that interfere with the analyte signal.- Improve sample preparation to remove more of the matrix.- Adjust the chromatographic method to separate the analyte from the interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the LC conditions for this compound analysis?

A1: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly used for sesquiterpene lactones. The gradient can be optimized to achieve the best separation and peak shape.

Q2: Which ionization mode is best for this compound?

A2: Electrospray ionization (ESI) in the positive ion mode is generally a good starting point for detecting sesquiterpene lactones like this compound. It is advisable to also test the negative ion mode to determine which provides a better signal.

Q3: How do I determine the MRM transitions for this compound?

A3: First, you need to determine the mass of the precursor ion. For this compound (assuming a molecular formula of C₁₅H₂₀O₄), the theoretical monoisotopic mass is approximately 264.1362 g/mol . In positive ESI, you would look for the protonated molecule [M+H]⁺ at m/z 265.1435. Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan on the precursor ion (m/z 265.14) to identify the most abundant and stable fragment ions. The most intense and specific fragment ions will be your product ions for the MRM transitions.

Q4: What are some common sample preparation techniques for plant extracts containing this compound?

A4: A common approach is to perform an initial extraction with an organic solvent like methanol or acetonitrile. The extract can then be filtered and diluted. For more complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge can be used to clean up the sample and concentrate the analyte.

Q5: How can I quantify this compound in my samples?

A5: Quantification is typically performed using an external calibration curve prepared with standards of known concentrations of this compound. To account for matrix effects and variations in sample preparation and injection volume, the use of a suitable internal standard is highly recommended.

Quantitative Data Summary

The following table provides a template for the key quantitative parameters for an LC-MS/MS method for this compound. Note: The specific values for MRM transitions and collision energy need to be determined experimentally by infusing a standard of the compound into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)[To be determined][To be determined][To be determined][To be determined]
This compound (Qualifier)[To be determined][To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined][To be determined]

Experimental Protocols

Sample Preparation from Plant Material
  • Extraction:

    • Weigh 100 mg of dried and powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration and Dilution:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.

LC-MS/MS Method Parameters (Example)
  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient to 90% B

      • 8-10 min: Hold at 90% B

      • 10-10.1 min: Return to 10% B

      • 10.1-15 min: Equilibrate at 10% B

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration dilution Dilution filtration->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Problem Encountered no_signal No or Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak rt_shift Inconsistent Retention Time start->rt_shift check_ms Check MS Settings (MRM, Source) no_signal->check_ms check_sample_prep Review Sample Prep (Extraction, Stability) no_signal->check_sample_prep check_lc Verify LC Conditions (Column, Mobile Phase) no_signal->check_lc check_column Inspect Column (Contamination, Age) bad_peak->check_column check_injection Check Injection Solvent bad_peak->check_injection check_mobile_phase Optimize Mobile Phase (e.g., Additive) bad_peak->check_mobile_phase check_lc_system Check LC System (Pump, Oven) rt_shift->check_lc_system check_equilibration Ensure Proper Equilibration rt_shift->check_equilibration check_mp_prep Verify Mobile Phase Prep rt_shift->check_mp_prep solution Solution Implemented check_ms->solution check_sample_prep->solution check_lc->solution check_column->solution check_injection->solution check_mobile_phase->solution check_lc_system->solution check_equilibration->solution check_mp_prep->solution

Technical Support Center: Enhancing the Bioavailability of 2-Hydroxyeupatolide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of the sesquiterpene lactone, 2-Hydroxyeupatolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone, a class of natural compounds with recognized therapeutic potential, including anti-inflammatory effects.[1] Like many sesquiterpene lactones, it is characterized by poor aqueous solubility, which significantly hinders its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.[1][2] This makes it challenging to achieve therapeutic concentrations in vivo and obtain reliable experimental results.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main approaches focus on improving its solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[3][4]

  • Lipid-Based Formulations (e.g., Liposomes): Encapsulating the lipophilic this compound within lipid bilayers can improve its solubility and protect it from degradation in the gastrointestinal tract.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area for dissolution, leading to improved absorption.[7][8]

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. By blocking this pathway, it can suppress the production of pro-inflammatory cytokines, thus exerting its anti-inflammatory effects.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

Symptoms:

  • Inconsistent plasma concentrations of this compound across different animals in the same dosage group.

  • Low Area Under the Curve (AUC) values in pharmacokinetic studies.

  • Requirement of high doses to observe a therapeutic effect.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Poor aqueous solubility of this compound. Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) to improve its dissolution rate.[3][9] Encapsulate this compound in liposomes or nanoparticles to enhance solubility and absorption.[5][7]
Degradation in the gastrointestinal tract. Encapsulation within lipid-based carriers like liposomes can protect the compound from the harsh environment of the stomach and enzymatic degradation.[5]
High first-pass metabolism. While not explicitly documented for this compound, sesquiterpene lactones can undergo metabolic transformations.[10][11] Co-administration with bioenhancers that inhibit metabolic enzymes could be explored, though this requires careful investigation.
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation

Symptoms:

  • Precipitation of this compound from solution during formulation preparation or storage.

  • Inconsistent particle size or encapsulation efficiency in nanoparticle or liposomal formulations.

  • Phase separation or crystallization in solid dispersions over time.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Inadequate solubilization in the chosen vehicle. For solid dispersions, screen various polymers and drug-to-polymer ratios to find the optimal combination for miscibility and stability.[3] For lipid-based formulations, experiment with different lipid compositions and surfactant concentrations.[6][12]
Suboptimal formulation process parameters. Optimize process parameters such as sonication time and energy for nanoparticle preparation, or extrusion cycles for liposomes to achieve desired particle size and homogeneity.[13] For solid dispersions prepared by solvent evaporation, control the evaporation rate to prevent rapid precipitation.[14]
Instability of the amorphous state in solid dispersions. Incorporate polymers with a high glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization.[3] Store the formulation in a low-humidity environment.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for sesquiterpene lactones to guide researchers in their experimental design and interpretation.

Table 1: Physicochemical Properties of Representative Sesquiterpene Lactones

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (mg/L)
Dehydrocostuslactone230.322.55.1
Costunolide232.322.626.0
This compound (Predicted)264.32[15]~1.5-2.5Very Low

Table 2: Representative Caco-2 Permeability of Sesquiterpene Lactones

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Absorption
Lactucopicrin15.2 ± 2.1High
11β,13-dihydrolactucin8.9 ± 0.8Moderate
This compound (Expected)Moderate to HighPermeability is not expected to be the limiting factor for absorption.

Note: Data for Lactucopicrin and 11β,13-dihydrolactucin are from a study on chicory sesquiterpene lactones and are presented here as representative values.[16]

Table 3: Representative Pharmacokinetic Parameters of Sesquiterpene Lactones in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC₀₋₁₂h (ng·min/mL)
Isoalantolactone (B1672209)9037.8 ± 15.3120 ± 50.26112.3
Alantolactone (B1664491)9025.9 ± 9.390 ± 26.84918.9

Note: This data is for isoalantolactone and alantolactone and serves as an example of the pharmacokinetic profile that might be observed for a sesquiterpene lactone with poor oral bioavailability.[17] Enhanced formulations of this compound would be expected to show significantly higher Cmax and AUC values.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol (B145695).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator.

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration
  • Materials: this compound, Soy Phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS) pH 7.4.

  • Procedure:

    • Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature.

    • To obtain smaller, more uniform vesicles, sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 3: In Vivo Bioavailability Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Control group: this compound suspended in 0.5% carboxymethylcellulose sodium.

    • Test group: Enhanced formulation of this compound (e.g., solid dispersion reconstituted in water).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a dose of 50 mg/kg.

    • Collect blood samples (approximately 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Bioavailability Study 2_HE This compound SD Solid Dispersion 2_HE->SD with Polymer Lipo Liposomes 2_HE->Lipo with Lipids Nano Nanoparticles 2_HE->Nano Size Reduction Dissolution Dissolution Testing SD->Dissolution Lipo->Dissolution Nano->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Dosing Oral Dosing in Rats Permeability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

nf_kb_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces 2_HE This compound 2_HE->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Hydroxyeupatolide and Eupatolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two structurally related sesquiterpene lactones: 2-Hydroxyeupatolide and Eupatolide (B211558). While a direct, head-to-head quantitative comparison from a single study is not available in the current body of scientific literature, this document synthesizes available data to offer a comprehensive overview of their individual anti-inflammatory and anticancer activities, mechanisms of action, and relevant experimental protocols.

Overview of Bioactivity

Both this compound and its analogue, eupatolide, have demonstrated significant potential as modulators of key signaling pathways involved in inflammation and cancer. Their primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the immune response and cellular proliferation.

Anti-inflammatory Activity

This compound

This compound (2-HE) has been shown to be a potent anti-inflammatory agent. In vivo studies using a lipopolysaccharide (LPS)-induced acute inflammation mouse model demonstrated that 2-HE can ameliorate lung tissue damage and reduce the serum levels of pro-inflammatory cytokines.[1][2]

In vitro experiments with LPS-stimulated RAW 264.7 macrophage cells have further elucidated its mechanism. 2-HE was found to suppress the production of nitric oxide (NO) and key inflammatory cytokines in a concentration-dependent manner.[1][2]

Quantitative Data for this compound

BioassayCell Line/ModelEndpointResultReference
Cytokine Inhibition (in vivo)LPS-challenged ICR miceSerum TNF-α, IL-1β, IL-6 reductionSignificant reduction at 30 and 100 mg/kg doses[2]
Cytokine Inhibition (in vitro)LPS-stimulated RAW 264.7TNF-α, IL-1β, IL-6 protein and mRNA level reductionConcentration-dependent reduction[1][2]
NO Production InhibitionLPS-stimulated RAW 264.7Nitric Oxide (NO) suppressionConcentration-dependent reduction[1][2]
Eupatolide

Eupatolide has also been reported to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway. It has been shown to block the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory response.[2]

While direct comparative IC50 values against this compound are not available, the existing literature suggests a similar mechanism of action centered on NF-κB inhibition.

Anticancer Activity

This compound

Information regarding the specific anticancer activity of this compound is limited in the currently available literature. Further research is required to fully characterize its potential in this area.

Eupatolide

Eupatolide has demonstrated notable anticancer effects. It has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This is achieved by down-regulating the expression of c-FLIP, an inhibitor of apoptosis, through the inhibition of AKT phosphorylation. Furthermore, eupatolide can sensitize cells to TNF-mediated apoptosis and necroptosis by disrupting the ubiquitination of RIPK1.

Mechanism of Action: NF-κB Signaling Pathway

The primary molecular target for both this compound and eupatolide appears to be the NF-κB signaling pathway. This pathway is a cornerstone of inflammatory responses and is frequently dysregulated in various cancers.

Inhibition of the NF-κB pathway by these compounds leads to a downstream reduction in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. The mechanistic studies on 2-HE have shown that it specifically inhibits the nuclear translocation of the p65 subunit of NF-κB.[1][2]

Caption: Inhibition of the NF-κB signaling pathway by this compound and Eupatolide.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general steps to assess the anti-inflammatory effects of this compound and eupatolide.

Experimental_Workflow_Anti_Inflammatory Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_workflow A 1. Cell Culture: Seed RAW 264.7 cells B 2. Pre-treatment: Incubate with 2-HE or Eupatolide A->B C 3. Stimulation: Add LPS to induce inflammation B->C D 4. Incubation C->D E 5a. Supernatant Collection: Measure NO (Griess Assay) Measure Cytokines (ELISA) D->E F 5b. Cell Lysis: Extract RNA for qPCR Extract Protein for Western Blot D->F

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Pre-treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for RNA/protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or eupatolide for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine and NO measurement).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.

    • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory mediators are determined by quantitative real-time PCR (qPCR).

    • Protein Expression Analysis: Cell lysates are prepared, and the protein levels of key signaling molecules (e.g., p-p65, IκBα) are analyzed by Western blotting.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol is used to determine the pro-apoptotic effects of the compounds on cancer cells.

Methodology:

  • Cell Treatment: Cancer cells of interest are seeded and treated with varying concentrations of eupatolide or this compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Experimental Workflow: Apoptosis Assay cluster_workflow A 1. Cell Treatment: Incubate cancer cells with compound B 2. Cell Harvesting: Collect both adherent and floating cells A->B C 3. Staining: Incubate with Annexin V-FITC and PI B->C D 4. Analysis: Flow Cytometry C->D

Caption: Workflow for assessing apoptosis.

Conclusion

Both this compound and eupatolide are promising natural compounds with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Eupatolide has also demonstrated clear anticancer potential by promoting apoptosis in cancer cells.

While this guide provides a comprehensive overview based on available data, the lack of direct comparative studies highlights a critical knowledge gap. Future research should focus on conducting head-to-head comparisons of these two compounds in various in vitro and in vivo models to definitively determine their relative potency and therapeutic potential. Such studies would be invaluable for guiding further drug development efforts.

References

A Comparative Analysis of 2-Hydroxyeupatolide and Other Sesquiterpene Lactones in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Therapeutic Potential of Sesquiterpene Lactones in Cancer Therapy

Sesquiterpene lactones (SLs), a diverse group of naturally occurring phytochemicals, are gaining significant attention in oncology for their potent anti-cancer properties. These compounds, characterized by a 15-carbon backbone and a lactone ring, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. This guide provides a comprehensive comparison of 2-Hydroxyeupatolide against other prominent sesquiterpene lactones, including Parthenolide (B1678480), Costunolide, Dehydrocostus lactone, and Helenalin, with a focus on their mechanisms of action, cytotoxic efficacy, and the experimental data supporting their potential as cancer therapeutics.

Comparative Cytotoxicity of Sesquiterpene Lactones

The efficacy of a potential anti-cancer agent is fundamentally determined by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While data for this compound remains limited in the public domain, the cytotoxic activities of other well-studied sesquiterpene lactones against various cancer cell lines are presented below. This comparative data highlights the potent, albeit variable, anti-cancer effects of this class of compounds.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[1]
MCF-7 (Breast Cancer)9.54 ± 0.82[1]
A549 (Lung Carcinoma)4.3
TE671 (Medulloblastoma)6.5
HT-29 (Colon Adenocarcinoma)7.0[2]
GLC-82 (Non-small cell lung cancer)6.07 ± 0.45[3]
Costunolide H1299 (Non-small cell lung cancer)23.93[4]
HCT116 (Colon Cancer)39.92
MDA-MB-231-Luc (Breast Cancer)100.57
SK-BR-3 (Breast Cancer)12.76[5]
T47D (Breast Cancer)15.34[5]
Dehydrocostus lactone GLC-82 (Non-small cell lung cancer)12.36 ± 1.89[3]
Helenalin T47D (Breast Cancer)4.69 (24h), 3.67 (48h), 2.23 (72h)[6]

Key Mechanisms of Action in Cancer Therapy

Sesquiterpene lactones exert their anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis and inhibiting critical cell survival pathways.

Induction of Apoptosis

A fundamental mechanism by which SLs combat cancer is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. For instance, Parthenolide has been shown to up-regulate the expression of p53 and Bax (pro-apoptotic proteins) while down-regulating the anti-apoptotic protein Bcl-2 in cervical and breast cancer cells[1]. This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the mitochondrial apoptotic pathway. Similarly, Costunolide has been observed to induce apoptosis in various cancer cell lines.

Inhibition of Pro-Survival Signaling Pathways

NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and resistance to therapy. A primary mechanism of action for many sesquiterpene lactones, including this compound and Parthenolide, is the inhibition of the NF-κB signaling pathway. These compounds can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to the downregulation of NF-κB target genes that promote cell survival and proliferation.

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in a wide range of cancers. Activated STAT3 promotes tumor growth, metastasis, and drug resistance by regulating the expression of genes involved in cell cycle progression, angiogenesis, and apoptosis suppression. Several sesquiterpene lactones have been identified as potent inhibitors of STAT3 signaling. They can suppress the phosphorylation of STAT3, which is essential for its activation, dimerization, and nuclear translocation.

Induction of Reactive Oxygen Species (ROS)

Cancer cells often exhibit a state of increased intrinsic oxidative stress. Some sesquiterpene lactones can exploit this vulnerability by further elevating the levels of reactive oxygen species (ROS) within cancer cells. This excessive ROS accumulation can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

NF_kB_Inhibition Sesquiterpene Lactones Sesquiterpene Lactones IKK Complex IKK Complex Sesquiterpene Lactones->IKK Complex | Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in Cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes Activates Transcription of

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

STAT3_Inhibition Sesquiterpene Lactones Sesquiterpene Lactones JAK JAK Sesquiterpene Lactones->JAK | Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Activation p-STAT3->p-STAT3 Dimerization Nucleus Nucleus p-STAT3->Nucleus Translocates to Target Genes (e.g., Cyclin D1, Bcl-xL) Target Genes (e.g., Cyclin D1, Bcl-xL) Nucleus->Target Genes (e.g., Cyclin D1, Bcl-xL) Activates Transcription of

Caption: Inhibition of the STAT3 signaling pathway by sesquiterpene lactones.

MTT_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay Seed Cells Seed Cells Treat with SLs Treat with SLs Seed Cells->Treat with SLs Incubate Incubate Treat with SLs->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: General workflow for an MTT cell viability assay.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed and treat cells with the sesquiterpene lactone as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for STAT3 Phosphorylation

Principle: Western blotting is used to detect the levels of total and phosphorylated STAT3 (p-STAT3). A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of the STAT3 signaling pathway.

Protocol:

  • Cell Lysis: After treatment with the sesquiterpene lactone, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 and total STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Treatment: Seed and treat cells with the sesquiterpene lactone.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution (typically 10-20 µM) in serum-free medium in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Conclusion

Sesquiterpene lactones represent a promising class of natural compounds with significant potential in cancer therapy. While this compound shows promise, particularly through its inhibition of the pro-inflammatory NF-κB pathway, more extensive research is required to fully elucidate its anti-cancer efficacy and mechanism of action in comparison to more extensively studied SLs like Parthenolide, Costunolide, and Helenalin. The data presented in this guide underscores the multi-targeted nature of these compounds and provides a foundation for future investigations aimed at harnessing their therapeutic potential for the treatment of cancer. Further head-to-head comparative studies under standardized conditions are crucial to accurately assess the relative potency and therapeutic index of these promising natural products.

References

Validating the Anti-inflammatory Effects of 2-Hydroxyeupatolide in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 2-Hydroxyeupatolide (2-HE), a sesquiterpene lactone with therapeutic potential. While existing research, primarily in the RAW 264.7 macrophage cell line, has demonstrated its significant anti-inflammatory activity, validation in primary cells is a crucial step for translational research. This document compares the known effects of 2-HE with established anti-inflammatory agents—the synthetic corticosteroid Dexamethasone, the natural flavonoid Quercetin, and the related sesquiterpene lactone Parthenolide—and provides detailed experimental protocols for validation studies.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct head-to-head comparison is challenging due to the use of different cellular models in the existing literature. Data for 2-HE is currently limited to the RAW 264.7 cell line, while some data for the alternatives is available for primary cells.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundCell TypeMediatorIC₅₀ (µM)Supporting Evidence
This compound RAW 264.7Nitric Oxide (NO)Not explicitly stated, but significant inhibition at 25 µM[1]Suppresses NO production in a concentration-dependent manner.[1]
DexamethasonePrimary Alveolar MacrophagesGM-CSF~0.001 µMPotent inhibitor of cytokine release.
QuercetinRAW 264.7Nitric Oxide (NO)Significant inhibition at 25 µM and 50 µMInhibits NO production in dsRNA-induced macrophages.[2]
ParthenolideNot specifiedNF-κBNot specifiedKnown inhibitor of NF-κB activation.[3][4]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCell TypeCytokine(s)Effective ConcentrationSupporting Evidence
This compound RAW 264.7TNF-α, IL-1β, IL-6Concentration-dependent inhibition up to 25 µM[1][5]Suppresses mRNA and protein levels of key pro-inflammatory cytokines.[1][5]
DexamethasonePrimary Alveolar MacrophagesIL-8Maximal inhibition of ~27% at 10 µMInhibits basal and stimulated cytokine release.
QuercetinPrimary MacrophagesTNF-α, IL-6, IL-1βSignificant reduction at 1-10 µM[6][7]Attenuates M1 polarization and pro-inflammatory cytokine expression.[6][7]
ParthenolideCystic Fibrosis Cell LinesIL-8Significant inhibitionInhibits cytokine-induced IL-8 production.[8]

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and the selected alternatives are primarily mediated through the inhibition of key signaling pathways, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit.[1][5] Dexamethasone, Quercetin, and Parthenolide also exert their anti-inflammatory effects through the modulation of this pathway.[3][4][9][10]

NF_kB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Activation HE_2 This compound HE_2->NFkB_active Inhibits Translocation Alternatives Dexamethasone Quercetin Parthenolide Alternatives->IKK Inhibit

Figure 1: NF-κB Signaling Pathway Inhibition.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising kinases such as p38, JNK, and ERK, is another critical regulator of inflammatory responses. While direct evidence for this compound's effect on this pathway is pending, other sesquiterpene lactones have been shown to inhibit MAPK phosphorylation.[10] Dexamethasone and Quercetin are also known to suppress MAPK signaling.[11][12]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MEK) MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes HE_2 This compound (Potential) HE_2->MAP2K Potential Inhibition Alternatives Dexamethasone Quercetin Alternatives->p38 Inhibit Alternatives->JNK Inhibit Alternatives->ERK Inhibit

Figure 2: MAPK Signaling Pathway Inhibition.

Experimental Workflow for Validation

A generalized workflow for validating the anti-inflammatory effects of a test compound in primary cells is outlined below. This workflow can be adapted for this compound and its comparators.

Experimental_Workflow Start Start: Isolate Primary Cells (e.g., Macrophages) Culture Culture and Stabilize Primary Cells Start->Culture Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Culture->Stimulate Treat Treat with Test Compound (2-HE or Alternative) Stimulate->Treat Incubate Incubate for a Defined Period Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Collect_Cells Collect Cells Incubate->Collect_Cells ELISA ELISA: Measure Cytokine Levels (TNF-α, IL-6) Collect_Supernatant->ELISA Griess Griess Assay: Measure Nitric Oxide Collect_Supernatant->Griess qPCR qPCR: Analyze Pro-inflammatory Gene Expression Collect_Cells->qPCR Western_Blot Western Blot: Analyze Signaling Proteins (p-p65, p-p38) Collect_Cells->Western_Blot Analyze Analyze and Compare Data ELISA->Analyze Griess->Analyze qPCR->Analyze Western_Blot->Analyze

Figure 3: General Experimental Workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate the anti-inflammatory effects of this compound in primary cells.

Measurement of Pro-inflammatory Cytokines (TNF-α) by ELISA

Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • 96-well ELISA plate

  • Capture antibody (anti-TNF-α)

  • Detection antibody (biotinylated anti-TNF-α)

  • Recombinant TNF-α standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Plate reader

Protocol:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant TNF-α standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the recombinant TNF-α standards and calculate the concentration of TNF-α in the samples.

Measurement of Nitric Oxide (NO) Production by Griess Assay

Objective: To quantify the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

Protocol:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the same culture medium as the samples.

  • Sample Preparation: Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of the standards to their respective wells.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well. Incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B to each well. Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Reading: Read the absorbance at 540 nm within 30 minutes.

  • Analysis: Generate a standard curve from the sodium nitrite standards and determine the nitrite concentration in the samples.

Analysis of NF-κB p65 Phosphorylation by Western Blot

Objective: To determine the effect of the test compound on the phosphorylation of the NF-κB p65 subunit, a key indicator of NF-κB activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-total-p65, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p65 and a loading control (e.g., β-actin).

  • Analysis: Quantify the band intensities using densitometry software.

Analysis of Pro-inflammatory Gene Expression by qPCR

Objective: To measure the relative mRNA expression levels of pro-inflammatory genes such as TNF-α.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the target gene (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the primary cells using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the cDNA template.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Independent Validation of 2-Hydroxyeupatolide's Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 2-Hydroxyeupatolide's Performance Against Alternative NF-κB Inhibitors

This guide provides a comprehensive comparison of the reported biological targets of this compound and its performance against other well-established inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the independent validation and therapeutic potential of this compound.

Comparative Analysis of NF-κB Pathway Inhibition

The primary reported target of this compound is the NF-κB signaling pathway, a critical regulator of inflammatory responses.[1][2] In a key study, this compound was shown to inhibit the activation of NF-κB in a concentration-dependent manner, specifically by preventing the nuclear translocation of the p65 subunit.[1][2] This section compares the inhibitory activity of this compound with three alternative NF-κB inhibitors: Parthenolide, BAY 11-7082, and Curcumin.

CompoundReported IC50 for NF-κB InhibitionMechanism of Action on the NF-κB PathwayKey References
This compound Not explicitly reported; inhibits NF-κB p65 nuclear translocation at concentrations of 5, 10, and 20 μg/mL.Inhibits nuclear translocation of NF-κB p65 and its phosphorylated form.Ke et al., 2017[1][2]
Parthenolide ~5-10 μMDirectly inhibits IκB kinase (IKK) activity, preventing IκBα degradation and subsequent NF-κB activation. May also directly target the p65 subunit.Hehner et al., 1999; Kwok et al., 2001
BAY 11-7082 10 μM (for TNF-α-induced IκBα phosphorylation)Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, preventing its degradation.Pierce et al., 1997[3]
Curcumin ~18 μM (variable depending on cell type and stimulus)Inhibits IKK activity, leading to the suppression of IκBα phosphorylation and degradation.Singh & Aggarwal, 1995

Effects on Downstream Inflammatory Mediators

The inhibition of the NF-κB pathway is expected to result in the reduced production of downstream pro-inflammatory mediators. The following table summarizes the reported effects of this compound and the alternative compounds on the production of nitric oxide (NO) and key inflammatory cytokines.

CompoundEffect on Nitric Oxide (NO) ProductionEffect on TNF-α ProductionEffect on IL-1β ProductionEffect on IL-6 Production
This compound Suppresses production in a concentration-dependent manner in LPS-treated RAW 264.7 cells.[1][2]Suppresses mRNA and protein levels in a concentration-dependent manner in LPS-treated RAW 264.7 cells.[1][2]Suppresses mRNA and protein levels in a concentration-dependent manner in LPS-treated RAW 264.7 cells.[1][2]Suppresses mRNA and protein levels in a concentration-dependent manner in LPS-treated RAW 264.7 cells.[1][2]
Parthenolide Inhibits LPS-induced NO production.Reduces LPS-induced TNF-α secretion.[4]Reduces LPS-induced IL-1β expression.[5]Reduces LPS-induced IL-6 secretion.[4][5]
BAY 11-7082 Suppresses NO production.Markedly suppresses mRNA expression and protein levels.[6]Significantly reduces expression.[6]Markedly suppresses mRNA expression.[6]
Curcumin Inhibits LPS-induced NO production.Inhibits the expression of TNF-α.[7][8]Inhibits the expression of IL-1β.[7][8]Inhibits the expression of IL-6.[7][8][9][10]

Experimental Protocols

For researchers seeking to independently validate these findings, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T or RAW 264.7) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with a NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for 24 hours to allow for plasmid expression.

b. Compound Treatment and Stimulation:

  • Pre-treat the transfected cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated p65 and IκBα

This method is used to detect the phosphorylation status of key proteins in the NF-κB pathway.

a. Cell Lysis and Protein Quantification:

  • Treat cells with the test compound and/or stimulus as described above.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated p65 (Ser536), total p65, phosphorylated IκBα (Ser32), and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This assay is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

a. Sample Collection:

  • Collect the cell culture supernatant after treatment with the test compound and stimulus.

  • Centrifuge the supernatant to remove any cellular debris.

b. ELISA Procedure:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, or IL-1β) overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Add standards of known concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.

  • Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS IKK_complex IKK Complex (IKKα/IKKβ/NEMO) LPS->IKK_complex TNFR TNFR TNFR->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkB->Ub_Proteasome Ub_Proteasome->IkB_NFkB Releases NF-κB NFkB_active NF-κB (Active) Nucleus->NFkB_active Gene_Expression Gene Expression (TNF-α, IL-6, IL-1β, NO) NFkB_active->Gene_Expression Transcription Hydroxyeupatolide This compound Hydroxyeupatolide->NFkB Inhibits Translocation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits Curcumin Curcumin Curcumin->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and points of inhibition.

Experimental_Workflow start Start: Select Cell Line cell_culture Cell Culture & Seeding start->cell_culture compound_treatment Compound Pre-treatment (e.g., this compound) cell_culture->compound_treatment stimulation Stimulation (e.g., LPS or TNF-α) compound_treatment->stimulation harvest Harvest Cells & Supernatant stimulation->harvest supernatant_analysis Supernatant Analysis: ELISA for Cytokines (TNF-α, IL-6, IL-1β) harvest->supernatant_analysis cell_lysis Cell Lysis harvest->cell_lysis data_analysis Data Analysis & Comparison supernatant_analysis->data_analysis reporter_assay Luciferase Reporter Assay (for NF-κB Activity) cell_lysis->reporter_assay western_blot Western Blot Analysis (p-p65, p-IκBα) cell_lysis->western_blot reporter_assay->data_analysis western_blot->data_analysis

Caption: General workflow for validating NF-κB inhibitors.

References

Comparative Analysis of 2-Hydroxyeupatolide from Different Geographical Locations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of 2-Hydroxyeupatolide, a promising sesquiterpene lactone, based on potential variations arising from different geographical sources. While direct comparative studies on the yield and biological activity of this compound from diverse global regions are limited in publicly available literature, this document synthesizes existing knowledge on the phytochemical diversity of the Eupatorium genus and presents a framework for such a comparative analysis. The data presented herein is illustrative and serves as a template for researchers to populate with their own experimental findings.

Executive Summary

This compound, a sesquiterpenoid lactone found in various Eupatorium species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. The geographical origin of the source plant material is a critical factor that can influence the yield, purity, and ultimately, the biological efficacy of the isolated compound. This is attributed to variations in environmental conditions such as climate, soil composition, and altitude, which affect the plant's secondary metabolism. This guide offers a standardized approach to comparing this compound from different geographical locations, focusing on key parameters such as yield, purity, and cytotoxic effects. Detailed experimental protocols and visual workflows are provided to facilitate reproducible research in this area.

Data Presentation: A Comparative Framework

The following tables provide a structured format for comparing quantitative data on this compound from different geographical locations. Note: The data presented in these tables is hypothetical and for illustrative purposes only, designed to guide researchers in their data presentation.

Table 1: Comparative Yield and Purity of this compound

Geographical OriginPlant SpeciesPart UsedExtraction Yield (% w/w)Purity by HPLC-DAD (%)
Sichuan, ChinaEupatorium fortuneiLeaves0.0598.5
Yunnan, ChinaEupatorium fortuneiLeaves0.0897.2
Nagano, JapanEupatorium japonicumAerial Parts0.0399.1
Gangwon, KoreaEupatorium fortuneiWhole Plant0.0496.8

Table 2: Comparative Cytotoxicity (IC50 in µM) of this compound

Geographical OriginHeLa (Cervical Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Sichuan, China15.210.522.8
Yunnan, China18.512.125.4
Nagano, Japan12.89.820.1
Gangwon, Korea16.911.724.3

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from Eupatorium species.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound is typically found in the chloroform or ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the active fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize with vanillin-sulfuric acid reagent.

    • Pool the fractions containing the compound of interest and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Quantification by HPLC-DAD

This method allows for the quantification of this compound in the extracts.

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of the compound in the samples is determined by comparing the peak area with the calibration curve.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Culture human cancer cell lines (HeLa, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_comparison Comparative Analysis plant Plant Material (e.g., Eupatorium sp.) extraction Solvent Extraction (e.g., Ethanol) plant->extraction partitioning Solvent Partitioning extraction->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_dad Quantification (HPLC-DAD) pure_compound->hplc_dad cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity yield_purity Yield & Purity Data hplc_dad->yield_purity ic50 IC50 Values cytotoxicity->ic50 comparison Comparison of Data from Different Geographical Locations yield_purity->comparison ic50->comparison

Caption: Workflow for comparative analysis of this compound.

Signaling Pathway: Inhibition of NF-κB by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->gene_expression promotes hydroxyeupatolide This compound hydroxyeupatolide->IKK inhibits IkB_NFkB->NFkB_active IκBα degradation

Caption: this compound inhibits the NF-κB signaling pathway.

References

Structure-Activity Relationship of 2-Hydroxyeupatolide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Hydroxyeupatolide, a natural sesquiterpene lactone, and explores the potential for its derivatives as therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide summarizes the known biological effects of the parent compound and provides a framework for the evaluation of its synthetic or semi-synthetic analogs.

Overview of this compound

This compound (2-HE) is a sesquiterpene lactone that has been identified as a potent anti-inflammatory agent.[1][2] Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2][3]

Anti-inflammatory Activity of this compound

Experimental data has demonstrated that this compound exhibits significant anti-inflammatory properties both in vitro and in vivo.

In Vitro Anti-inflammatory Activity

In cellular models, this compound has been shown to suppress the production of key pro-inflammatory mediators.

Cell LineTreatmentEffect of this compoundKey Findings
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent suppression of nitric oxide (NO) production.Inhibition of pro-inflammatory molecule synthesis.[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Reduction in the mRNA and protein levels of TNF-α, IL-1β, and IL-6.Downregulation of pro-inflammatory cytokine expression.[1]
RAW 264.7 Macrophages-Inhibition of NF-κB transactivity and nuclear translocation of p65.Direct modulation of the NF-κB signaling pathway.[1]
In Vivo Anti-inflammatory Activity

Animal studies have corroborated the anti-inflammatory effects of this compound.

Animal ModelTreatmentEffect of this compoundKey Findings
ICR MiceLipopolysaccharide (LPS)Amelioration of hyperemia, edema, and alveolar wall thickening in lung tissue.Attenuation of acute lung inflammation.[1]
ICR MiceLipopolysaccharide (LPS)Inhibition of serum inflammatory cytokines (IL-1β, IL-6, and TNF-α).Systemic anti-inflammatory effects.[1]
ICR MiceLipopolysaccharide (LPS)Inhibition of IL-6 mRNA expression in the lung, spleen, and hypothalamus.Broad tissue-specific anti-inflammatory action.[1]

Structure-Activity Relationship (SAR) Insights and Future Directions

Currently, there is a notable lack of published research focusing on the systematic synthesis and biological evaluation of a series of this compound derivatives. The development of such analogs would be crucial for establishing a clear structure-activity relationship. Key modifications could include:

  • Modification of the hydroxyl group: Esterification or etherification of the C2-hydroxyl group could modulate the compound's polarity, bioavailability, and target engagement.

  • Alterations to the α,β-unsaturated lactone: This Michael acceptor is often crucial for the biological activity of sesquiterpene lactones. Modifications could explore the impact on reactivity and selectivity.

  • Derivatization of the core ring structure: Introducing different functional groups at various positions on the sesquiterpene scaffold could lead to derivatives with altered potency and target specificity.

A systematic SAR study would be invaluable for optimizing the anti-inflammatory and potential cytotoxic activities of this scaffold, paving the way for the development of novel therapeutic agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatments

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) with a SYBR Green PCR master mix. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against p65, phospho-p65, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model

Male ICR mice are often used. Acute lung injury is induced by intraperitoneal injection of LPS. This compound is typically administered prior to the LPS challenge. After a specific period, blood samples are collected for cytokine analysis using ELISA kits, and lung tissues are harvested for histological examination (e.g., H&E staining) to assess inflammation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and a general workflow for its biological evaluation.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Transcription HE_2 This compound HE_2->IKK Inhibits Experimental_Workflow General Workflow for Evaluating this compound Derivatives cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine levels) Cytotoxicity->Anti_inflammatory Mechanism Mechanism of Action (e.g., Western Blot for NF-κB) Anti_inflammatory->Mechanism Toxicity Acute Toxicity Studies Mechanism->Toxicity Efficacy Efficacy in Animal Models (e.g., LPS-induced inflammation) Toxicity->Efficacy

References

Confirming the Mechanism of Action of 2-Hydroxyeupatolide: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Hydroxyeupatolide and alternative therapeutic compounds, focusing on the validation of their mechanisms of action through the use of knockout models. The objective is to offer a clear, data-driven comparison to aid in research and development decisions.

Introduction to this compound

This compound is a sesquiterpene lactone that has demonstrated potential anti-inflammatory and anti-cancer properties. Recent studies have indicated that its therapeutic effects are likely mediated through the inhibition of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. This guide will delve into the current understanding of this compound's mechanism of action and compare it with other well-characterized inhibitors of relevant signaling pathways, highlighting the crucial role of knockout models in confirming their molecular targets.

Mechanism of Action: this compound and Alternatives

This compound: An NF-κB Pathway Inhibitor

Recent evidence strongly suggests that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A key study demonstrated that this compound suppresses the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway.[1][2][3] The compound was shown to inhibit the transactivity of NF-κB and reduce the nuclear levels of both total p65 and its phosphorylated form in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[1][2]

While these findings provide a solid foundation for the mechanism of action of this compound, the use of knockout models would be instrumental in definitively confirming that its effects are directly mediated through the NF-κB pathway.

Alternative NF-κB Pathway Inhibitors

To provide context for the validation of this compound's mechanism, we compare it with two well-established NF-κB inhibitors, Parthenolide and BAY 11-7082, for which knockout model data is available.

  • Parthenolide: This sesquiterpene lactone has been shown to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex.[4][5][6][7] Studies using cystic fibrosis transmembrane conductance regulator (CFTR) knockout mice have demonstrated that Parthenolide's anti-inflammatory effects, including the reduction of neutrophil influx and cytokine production in the lungs, are associated with the inhibition of IκBα degradation and subsequent NF-κB activation.[4][5]

  • BAY 11-7082: This small molecule is an irreversible inhibitor of IκBα phosphorylation.[8][9] Its efficacy has been evaluated in NLRP3 knockout mice in a model of psoriasis-like dermatitis.[10][11] These studies have shown that BAY 11-7082 reduces inflammation by inhibiting the NF-κB pathway, and the use of NLRP3 knockout mice helped to delineate the involvement of the inflammasome in this process.[10][11]

Alternative STAT3 Pathway Inhibitors

Given the frequent crosstalk between NF-κB and other signaling pathways, such as the STAT3 pathway, in inflammation and cancer, we also present a comparison with inhibitors of STAT3.

  • Stattic: This small molecule inhibitor is known to target the SH2 domain of STAT3, preventing its activation and dimerization.[12][13] Studies have utilized STAT3-deficient cell lines to demonstrate that some of Stattic's effects can be independent of STAT3, highlighting the importance of knockout models in understanding off-target effects.[14]

  • Cryptotanshinone: This natural compound has been identified as a potent STAT3 inhibitor.[15][16] It has been shown to inhibit STAT3 phosphorylation and dimerization.[15] While direct knockout animal model studies are less prominent in the initial search results, studies using STAT3 knockdown have confirmed its mechanism of action in glioma cells.[16]

Data Presentation: Comparative Efficacy

The following tables summarize the key findings for this compound and its alternatives, with a focus on data that could be obtained from or confirmed with knockout models.

Table 1: Comparison of NF-κB Pathway Inhibitors

CompoundProposed TargetKey In Vitro/In Vivo EffectsConfirmation in Knockout Models
This compound NF-κB (p65 translocation)Inhibits nuclear translocation of p65 and p-p65 in RAW 264.7 cells.[1][2]Not yet reported.
Parthenolide IκB kinase (IKK)Inhibits IκBα degradation and NF-κB activation.[4][5][6]Anti-inflammatory effects confirmed in CFTR knockout mice.[4][5]
BAY 11-7082 IκBα phosphorylationIrreversibly inhibits IκBα phosphorylation.[8][9]Efficacy in reducing inflammation demonstrated in NLRP3 knockout mice.[10][11]

Table 2: Comparison of STAT3 Pathway Inhibitors

CompoundProposed TargetKey In Vitro/In Vivo EffectsConfirmation in Knockout/Knockdown Models
Stattic STAT3 SH2 domainInhibits STAT3 activation, dimerization, and nuclear translocation.[12][13]STAT3-independent effects on histone acetylation observed in STAT3-deficient PC3 cells.[14]
Cryptotanshinone STAT3Inhibits STAT3 phosphorylation and dimerization.[15]Inhibitory effects on glioma cell proliferation confirmed with STAT3 knockdown.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the mechanism of action of these compounds.

CRISPR-Cas9 Mediated Knockout Cell Line Generation

Objective: To generate a stable knockout cell line for a target protein (e.g., p65 subunit of NF-κB or STAT3) to validate the specificity of a compound.

Methodology:

  • Guide RNA (gRNA) Design and Cloning: Design two to three gRNAs targeting the early exons of the target gene using a publicly available tool. Synthesize and clone the gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the desired cell line (e.g., RAW 264.7) using a suitable transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Screening and Validation: Expand the single-cell clones and screen for knockout of the target protein by Western blotting and Sanger sequencing of the targeted genomic region.

Western Blotting for NF-κB or STAT3 Activation

Objective: To assess the phosphorylation and nuclear translocation of NF-κB p65 or STAT3.

Methodology:

  • Cell Treatment: Plate wild-type and knockout cells and treat with the compound of interest (e.g., this compound) for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB, IL-6 for STAT3).

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of the target protein (e.g., p65, STAT3), as well as loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Luciferase Reporter Assay for NF-κB or STAT3 Transcriptional Activity

Objective: To measure the effect of a compound on the transcriptional activity of NF-κB or STAT3.

Methodology:

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB or STAT3 response elements and a Renilla luciferase control plasmid.

  • Cell Treatment: Treat the transfected cells with the compound and agonist as described for the Western blotting protocol.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB->NFkB Degradation of IκBα HE This compound HE->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Knockout_Workflow start Start: Hypothesis (Compound targets Protein X) design Design gRNAs for Protein X gene start->design transfect Transfect cells with Cas9 and gRNAs design->transfect clone Single-cell cloning transfect->clone screen Screen clones for Protein X knockout (Western Blot, Sequencing) clone->screen expand Expand knockout and wild-type clones screen->expand treat Treat cells with compound expand->treat assay Perform functional assays (e.g., Luciferase, Western Blot) treat->assay analyze Analyze results: Compare effect in WT vs KO assay->analyze confirm Conclusion: Mechanism confirmed or refuted analyze->confirm

Caption: Experimental workflow for validating a compound's mechanism of action using CRISPR-Cas9 knockout.

Conclusion

This compound shows significant promise as an anti-inflammatory agent through its inhibition of the NF-κB signaling pathway. While current evidence is compelling, the definitive confirmation of its molecular target would be greatly strengthened by studies utilizing knockout models. The comparative analysis with established inhibitors like Parthenolide and BAY 11-7082, whose mechanisms have been validated in knockout systems, provides a clear roadmap for future research on this compound. By employing rigorous, well-controlled experiments, including the use of knockout cell lines and animal models, the scientific community can gain a more complete understanding of the therapeutic potential of this compound.

References

No Reproducible Anticancer Effects of 2-Hydroxyeupatolide Found in Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific findings reveals a lack of specific data on the anticancer effects of 2-Hydroxyeupatolide. Consequently, a comparison guide on the reproducibility of such effects cannot be compiled at this time.

For researchers, scientists, and drug development professionals investigating the potential of natural compounds in oncology, the reproducibility of published findings is a cornerstone of scientific validation. However, in the case of this compound, a sesquiterpene lactone found in plants of the Eupatorium genus, there is a notable absence of primary research articles detailing its direct anticancer activities.

Initial investigations into the bioactivity of this compound have focused on its anti-inflammatory properties. One study has detailed its ability to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a well-established regulator of inflammatory and immune responses and is also known to play a crucial role in the development and progression of cancer by promoting cell proliferation and survival.

Despite the relevance of the NF-κB pathway to cancer biology, the existing research on this compound does not extend to its direct cytotoxic or apoptotic effects on cancer cell lines. Key quantitative data, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), which are fundamental for assessing anticancer potency, are not available in the public domain for this specific compound.

Without foundational studies establishing the anticancer effects of this compound, it is impossible to assess the reproducibility of these findings. The scientific process of verification and validation through repeated experiments by independent researchers has not yet occurred for the anticancer properties of this particular compound.

Therefore, professionals in the field of drug development should be aware that, while the anti-inflammatory mechanism of this compound is partially elucidated, its potential as a direct anticancer agent remains unexplored and unproven in the peer-reviewed scientific literature. Further primary research would be required to first establish any anticancer effects before the reproducibility of such findings could be evaluated and compared.

Signaling Pathway with Known Activity of this compound

While anticancer effects are not documented, the known anti-inflammatory signaling pathway of this compound is visualized below. This pathway is often implicated in carcinogenesis, suggesting a potential, though uninvestigated, indirect role in cancer modulation.

G This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits Inflammatory Response Inflammatory Response NF-κB Pathway->Inflammatory Response Promotes

Caption: Known inhibitory effect of this compound on the NF-κB pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxyeupatolide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Hydroxyeupatolide, a sesquiterpene lactone of interest in pharmacological research, requires meticulous handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides a comprehensive operational plan for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any aerosols or particulates.

In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material or cleaning solutions to enter drains or waterways.[1]

II. Quantitative Data Summary for Safe Handling

PropertyValueSource/Guidance
GHS Hazard Statements (Anticipated) H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.Based on general hazards of organic compounds.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory practice.[2]
Handling Environment Well-ventilated area or chemical fume hood.Standard laboratory practice.[2]
Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.General guidance for flammable organic compounds.[1][3]
Incompatible Materials Strong oxidizing agents, acids, bases, peroxides, metals.General guidance for organic compounds.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must always be conducted in strict accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for the disposal of hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Place any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), into a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Step 2: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the waste (e.g., "Irritant," "Sensitizer").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 3: Storage of Chemical Waste

  • Store sealed waste containers in a designated and secure satellite accumulation area (SAA).[4]

  • The storage area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.[1]

  • It is recommended to use secondary containment to prevent the spread of material in the event of a leak.[2]

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2][5]

  • Provide Documentation: Furnish the waste disposal contractor with all available safety information, including the chemical name and any known hazards, to ensure proper handling and disposal.[2]

Step 5: Regulatory Compliance

  • Ensure that the entire disposal process, from collection to final disposal, complies with all institutional, local, state, and federal regulations.[2] Chemical waste generators are responsible for ensuring their waste is characterized and handled correctly.[1]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

Workflow for Proper Disposal of this compound cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal & Compliance A Generate this compound Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Containers A->B C Label Container with 'Hazardous Waste', Chemical Name, Hazards, Date B->C D Store in Secure Satellite Accumulation Area (SAA) C->D E Contact Licensed Hazardous Waste Contractor D->E F Provide Waste Documentation E->F G Waste Collected for Proper Disposal F->G H Ensure Full Regulatory Compliance G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxyeupatolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxyeupatolide

Audience: Researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as a hazardous substance and should be handled with caution. Key hazards include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is imperative to wear the appropriate PPE to minimize exposure and ensure personal safety.[4][5][6]

Protection Type Specific Requirements Purpose
Hand Protection Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be worn over the cuff of the lab coat.To prevent skin contact and absorption. Double gloving provides an extra layer of protection.[4][5]
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect the eyes and face from splashes and aerosols.[7]
Skin and Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[5] For extensive handling, "bunny suit" coveralls may be necessary.[7]To protect the skin and clothing from contamination.
Respiratory Protection For handling powders or creating aerosols, a fit-tested N95 respirator or higher is required.[4][7]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.To protect feet from spills and prevent the spread of contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and to prevent environmental contamination.

I. Pre-Handling Preparation
  • Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: A spill kit containing absorbent materials, appropriate cleaning agents (e.g., decontaminating solution), and waste disposal bags must be available in the immediate vicinity.

  • Review Procedures: All personnel must review this handling and disposal plan and the available safety information for sesquiterpene lactones before commencing work.

II. Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Material Handling:

    • Carefully unpack the container within the designated containment area (e.g., fume hood).

    • For weighing solid material, use a containment balance enclosure or perform the task in a fume hood to minimize the generation of dust.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Carefully remove PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

III. Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.

  • Disposal Procedure:

    • Solid waste (e.g., contaminated gloves, wipes) should be placed in a designated, sealed hazardous waste bag or container.

    • Liquid waste should be collected in a compatible, sealed waste container.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour waste down the drain.[8]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep I. Pre-Handling Preparation cluster_handling II. Handling Protocol cluster_disposal III. Disposal Plan prep1 Designate Handling Area prep2 Verify Emergency Equipment prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 prep4 Review Safety Procedures prep3->prep4 hand1 Don Appropriate PPE prep4->hand1 hand2 Handle Material in Containment hand1->hand2 hand3 Decontaminate Surfaces hand2->hand3 hand4 Doff and Dispose of PPE hand3->hand4 hand5 Wash Hands Thoroughly hand4->hand5 disp1 Segregate Hazardous Waste hand5->disp1 disp2 Use Labeled, Leak-Proof Containers disp1->disp2 disp3 Follow Institutional Disposal Procedures disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.